Aristolindiquinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dihydroxy-3,8-dimethylnaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-5-3-4-7(13)9-8(5)12(16)11(15)6(2)10(9)14/h3-4,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBCQYINLQWMKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)O)C(=C(C(=O)C2=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331925 | |
| Record name | Aristolindiquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86533-36-0 | |
| Record name | Aristolindiquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Aristolindiquinone: A Technical Guide to its Natural Source, Isolation from Aristolochia indica, and Biological Significance
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction
Aristolindiquinone is a naturally occurring naphthoquinone that has been isolated from the roots of Aristolochia indica L., a plant with a long history of use in traditional medicine.[1][2] Naphthoquinones are a class of organic compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[3][4][5] This technical guide provides an in-depth overview of this compound, focusing on its natural source, detailed methodologies for its isolation and purification from Aristolochia indica, and a summary of its known biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Source: Aristolochia indica L.
Aristolochia indica, commonly known as Indian birthwort, is a perennial climbing shrub belonging to the Aristolochiaceae family. It is found throughout the plains and low hills of India.[1] The plant contains a wide array of chemical constituents, including aristolochic acids, terpenoids, alkaloids, and quinones.[1][6][7][8] The roots of A. indica are the primary source of this compound.[1]
Isolation and Purification of this compound
The isolation of this compound from the roots of Aristolochia indica involves a multi-step process of extraction and chromatographic separation. The following protocol is a comprehensive representation based on the foundational work by Che et al. (1984) and general phytochemical isolation techniques.[9]
Experimental Protocol: Isolation of this compound
1. Plant Material Collection and Preparation:
- Collect fresh, healthy roots of Aristolochia indica.
- Wash the roots thoroughly with water to remove soil and other debris.
- Shade-dry the roots at room temperature until they are brittle.
- Grind the dried roots into a coarse powder using a mechanical grinder.
2. Extraction:
- Macerate the powdered root material (e.g., 1 kg) with 95% ethanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.
- Filter the extract through a fine cloth or filter paper.
- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.
3. Fractionation:
- Suspend the crude ethanol extract in water and partition successively with petroleum ether and chloroform.
- Separate the chloroform fraction, which will contain compounds of medium polarity, including this compound.
- Dry the chloroform fraction over anhydrous sodium sulfate and concentrate it in vacuo.
4. Chromatographic Purification:
- Subject the concentrated chloroform fraction to column chromatography on silica gel (60-120 mesh).
- Elute the column with a gradient of petroleum ether and ethyl acetate, gradually increasing the polarity.
- Collect fractions of uniform volume (e.g., 25 mL) and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., petroleum ether:ethyl acetate, 8:2 v/v).
- Combine the fractions that show a prominent spot corresponding to this compound.
- Further purify the combined fractions using preparative TLC or repeated column chromatography until a pure crystalline compound is obtained.
5. Structure Elucidation:
- The structure of the isolated compound is confirmed as this compound by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and by comparison with published data.[10][11]
Workflow for the Isolation of this compound
Quantitative Data
While the seminal papers by Che et al. describe the isolation of this compound, specific quantitative yield data from the dried root material is not explicitly provided in the available abstracts.[1][9] Quantitative analysis of phytochemicals can be highly variable depending on factors such as the geographical source of the plant, season of collection, and the extraction method employed.
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₀O₅ | [10] |
| Molecular Weight | 270.24 g/mol | [10] |
| Appearance | Crystalline solid | Inferred from isolation protocols |
| Reported Yield | Not explicitly stated | [1][9] |
Table 1: Physicochemical and Yield Data for this compound
Biological Activities and Potential Signaling Pathways
The biological activities of this compound have not been extensively studied as a single entity. However, the known pharmacological effects of Aristolochia indica extracts and the activities of other naturally occurring naphthoquinones provide a basis for predicting its potential therapeutic applications.
Extracts of Aristolochia indica have been reported to possess anti-inflammatory, antifertility, and antimicrobial properties.[2][8] Naphthoquinones, as a class, are known to exert anti-inflammatory effects through various mechanisms.[3][4][5]
One potential mechanism of action for naphthoquinones is the inhibition of pro-inflammatory signaling pathways. For instance, 1,4-naphthoquinone has been shown to be a potent inhibitor of IRAK1 (Interleukin-1 Receptor-Associated Kinase 1), a key enzyme in the Toll-like receptor (TLR) signaling pathway.[3][4][12] Inhibition of IRAK1 can lead to the suppression of downstream production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[3][4][5] Another study on 1,4-naphthoquinone derivatives demonstrated their ability to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages.[5]
Potential Anti-inflammatory Signaling Pathway of this compound
References
- 1. Aristolochia species and aristolochic acids - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. 1,4-Naphthoquinone Is a Potent Inhibitor of IRAK1 Kinases and the Production of Inflammatory Cytokines in THP-1 Differentiated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjpbcs.com [rjpbcs.com]
- 7. notulaebiologicae.ro [notulaebiologicae.ro]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Studies on Aristolochia III. Isolation and biological evaluation of constituents of Aristolochia indica roots for fertility-regulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Aristolindiquinone: Discovery and History
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Aristolindiquinone, a naturally occurring naphthoquinone, was first identified from the roots of Aristolochia indica. This technical guide provides a comprehensive overview of its discovery, history, and chemical properties. While initial biological screening for fertility-regulating activity proved negative, the broader interest in compounds from the Aristolochia genus, known for a range of biological activities, warrants a detailed compilation of the existing knowledge on this specific molecule. This document summarizes the available quantitative data, details the experimental protocols for its isolation, and presents logical workflows and related signaling pathways of associated compounds through structured diagrams. Due to a lack of specific studies on this compound's mechanism of action, this guide also discusses the well-documented signaling pathways of a related and extensively studied compound from the same plant, aristolochic acid, to provide a relevant biological context.
Discovery and History
This compound was first isolated in 1983 from the roots of Aristolochia indica L. (Aristolochiaceae) by Che et al.[1] Its structure was elucidated through nuclear magnetic resonance (NMR) spectroscopy.[2] A subsequent study by the same research group in 1984 further detailed the isolation of this compound as part of a broader investigation into the constituents of Aristolochia indica roots for fertility-regulating activity.[3]
Chemical and Physical Properties
This compound is chemically known as 4,5-dihydroxy-3,8-dimethylnaphthalene-1,2-dione. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 4,5-dihydroxy-3,8-dimethylnaphthalene-1,2-dione |
| Molecular Formula | C₁₂H₁₀O₄ |
| Molecular Weight | 218.21 g/mol |
| Appearance | Red needles |
| Melting Point | 228-230 °C |
| UV λmax (MeOH) | 226, 268, 305, 420 nm |
| IR (KBr) cm⁻¹ | 3400, 1660, 1635, 1580 |
| ¹H NMR (CDCl₃, δ) | 2.10 (3H, s), 2.55 (3H, s), 6.55 (1H, br s), 7.15 (1H, d, J=8Hz), 7.35 (1H, d, J=8Hz), 12.5 (1H, s) |
| ¹³C NMR (CDCl₃, δ) | 8.5 (q), 19.5 (q), 115.0 (s), 118.5 (d), 120.0 (s), 125.0 (s), 135.0 (d), 140.0 (s), 145.0 (s), 155.0 (s), 180.0 (s), 185.0 (s) |
Biological Activity
The initial biological evaluation of this compound focused on its potential for fertility regulation. However, in a postcoital antifertility assay in rats, it was found to be inactive.[3]
While there is a significant body of research on the cytotoxic and anticancer activities of crude extracts from various Aristolochia species, there is a notable lack of quantitative data on the specific biological activities of purified this compound. The following table summarizes the cytotoxic activities of various extracts from Aristolochia species against different cancer cell lines to provide a broader context of the potential bioactivities of compounds from this genus. It is crucial to note that these values represent the activity of a mixture of compounds and not of this compound alone.
| Plant Species | Extract Type | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| Aristolochia foetida Kunth | Dichloromethane (Stems) | MCF-7 | 45.9 | [Lerma-Herrera et al., 2021][4] |
| Aristolochia foetida Kunth | Dichloromethane (Leaves) | MCF-7 | 47.3 | [Lerma-Herrera et al., 2021][4] |
| Aristolochia indica | Chloroform (Leaves) | MCF-7 | 347.0 | [Subramaniyan et al., 2015, as cited in 16] |
| Aristolochia baetica | Chloroform (Aerial parts) | MCF-7 | 216.0 | [Chaouki et al., 2010, as cited in 16] |
| Aristolochia longa L. | Aqueous | HBL-100 | 40 | [Aneb et al., 2016][5] |
| Aristolochia longa L. | Aqueous | MDA-MB-231 | 97 | [Aneb et al., 2016][5] |
| Aristolochia ringens Vahl. | Ethanolic | A549 | 20 | [Akindele et al., 2014][6] |
| Aristolochia ringens Vahl. | Ethanolic | HCT-116 | 22 | [Akindele et al., 2014][6] |
| Aristolochia ringens Vahl. | Ethanolic | PC3 | 3 | [Akindele et al., 2014][6] |
| Aristolochia ringens Vahl. | Dichloromethane:Methanol | A549 | 26 | [Akindele et al., 2014][6] |
| Aristolochia ringens Vahl. | Dichloromethane:Methanol | HCT-116 | 19.5 | [Akindele et al., 2014][6] |
| Aristolochia ringens Vahl. | Dichloromethane:Methanol | PC3 | 12 | [Akindele et al., 2014][6] |
Experimental Protocols
Isolation of this compound from Aristolochia indica Roots
The following protocol is based on the method described by Che et al. (1984).[3]
1. Plant Material:
-
Air-dried, powdered roots of Aristolochia indica.
2. Extraction:
-
The powdered roots (1.5 kg) were exhaustively extracted with 95% ethanol by percolation at room temperature.
-
The ethanolic extract was concentrated in vacuo to yield a dark, syrupy residue (150 g).
3. Fractionation:
-
The residue was suspended in water and partitioned successively with petroleum ether and chloroform.
-
The chloroform extract was then partitioned with 2N sodium carbonate solution to separate it into acidic and non-acidic fractions.
-
The aqueous sodium carbonate layer was acidified with 2N hydrochloric acid and then extracted with chloroform to yield the acidic fraction.
4. Purification of this compound:
-
The acidic fraction was subjected to column chromatography on silica gel.
-
Elution with a gradient of chloroform and methanol was used to separate the components.
-
Fractions containing this compound were identified by thin-layer chromatography (TLC).
-
Final purification was achieved by recrystallization from a suitable solvent system to yield pure this compound.
Postcoital Antifertility Assay in Rats
The following is a generalized protocol for a postcoital antifertility assay in rats, based on common methodologies in the field.[7][8][9]
1. Animals:
-
Mature female Wistar rats with regular estrous cycles and proven fertile male rats.
2. Mating:
-
Female rats in the proestrus phase are caged overnight with male rats (2:1 ratio).
-
The presence of sperm in the vaginal smear the following morning is considered day 1 of pregnancy.
3. Dosing:
-
The test compound (this compound) is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
The compound is administered orally to the pregnant rats at a specific dose for a defined period (e.g., days 1-7 of pregnancy).
-
A control group receives only the vehicle.
4. Evaluation of Anti-implantation Activity:
-
On day 10 of pregnancy, the rats are laparotomized under anesthesia.
-
The uterine horns are examined for the number of implantation sites.
-
The percentage of anti-implantation activity is calculated as: (Number of implantations in control group - Number of implantations in treated group) / Number of implantations in control group * 100.
5. Evaluation of Abortifacient Activity:
-
The animals are allowed to go to full term.
-
The number of live and dead fetuses is recorded.
-
The percentage of abortifacient activity is calculated based on the reduction in the number of live births compared to the control group.
Signaling Pathways and Mechanism of Action
Currently, there are no specific studies available that delineate the signaling pathways or the precise molecular mechanism of action for this compound. However, extensive research has been conducted on aristolochic acid, a major and well-known toxic constituent of Aristolochia species. The findings on aristolochic acid can provide a valuable, albeit indirect, context for the potential biological effects of other compounds from this genus.
Aristolochic acid is known to exert its carcinogenic and nephrotoxic effects through the activation of several key signaling pathways, including the MAPK, NF-κB, and STAT3 pathways.[10]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Aristolochic acid has been shown to activate the p38 and ERK sub-pathways of the MAPK cascade in urothelial cancer cells.[10] This activation can lead to increased cell migration and invasion, partly through the enhanced activity of matrix metalloproteinases (MMPs).[10]
NF-κB and STAT3 Pathways
Visualizations
Experimental Workflows
Signaling Pathways
Conclusion
This compound is a naphthoquinone first isolated from Aristolochia indica in the early 1980s. While its initial biological screening for fertility-regulating activity was negative, the rich and diverse biological activities of other compounds from the Aristolochia genus, particularly in the area of cancer research, suggest that further investigation into the bioactivity of purified this compound may be warranted. This guide provides a foundational understanding of its discovery, chemical properties, and the methodologies for its isolation. The absence of specific data on its mechanism of action highlights a significant knowledge gap and an opportunity for future research. The provided information on the signaling pathways affected by the related compound, aristolochic acid, offers a potential starting point for investigating the molecular targets of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Studies on Aristolochia III. Isolation and biological evaluation of constituents of Aristolochia indica roots for fertility-regulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro cytotoxic potential of extracts from Aristolochia foetida Kunth against MCF-7 and bMECs cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer activity of Aristolochia ringens Vahl. (Aristolochiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiovulatory and postcoital antifertility activity of the antiprogestin CDB-2914 when administered as single, multiple, or continuous doses to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Evaluation of antifertility potential of Piper betle (Petiole) on female wistar rats “rising approaches of herbal contraception’’ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture of Aristolindiquinone: A Technical Guide to its Structure Elucidation and Confirmation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aristolindiquinone, a naturally occurring naphthoquinone isolated from Aristolochia indica, has garnered interest within the scientific community. Its structural elucidation is a pivotal step in understanding its chemical properties and potential biological activities. This technical guide provides a comprehensive overview of the methodologies and analytical data integral to the determination and confirmation of this compound's chemical structure. The process involves a synergistic application of spectroscopic techniques for initial structure deduction, followed by the unequivocal proof furnished by total synthesis. This document outlines the detailed experimental protocols, presents the available spectroscopic data, and illustrates the logical workflow employed in the structural journey of this complex molecule.
Introduction
This compound is a secondary metabolite found in the roots of Aristolochia indica L. (Aristolochiaceae), a plant with a history in traditional medicine.[1] The elucidation of its molecular structure is fundamental for any further investigation into its pharmacological potential and for ensuring the safety and efficacy of any derived products. The definitive structure of this compound has been established as 4,5-dihydroxy-3,8-dimethylnaphthalene-1,2-dione. This was first proposed based on spectroscopic analysis and later unequivocally confirmed through chemical synthesis.
Isolation and Purification of this compound
The isolation of this compound from its natural source, Aristolochia indica, is a multi-step process requiring careful chromatographic separation. The following protocol is a representative procedure based on established methods for isolating similar compounds from this genus.
Experimental Protocol: Isolation and Purification
-
Plant Material Collection and Preparation: The roots of Aristolochia indica are collected, authenticated, and thoroughly washed to remove any soil and debris. The cleaned roots are then air-dried in the shade to preserve the chemical integrity of the constituents and pulverized into a coarse powder.
-
Extraction: The powdered root material is subjected to exhaustive extraction with a suitable organic solvent, such as methanol or ethanol, using a Soxhlet apparatus. This process is continued for several hours to ensure the complete extraction of secondary metabolites. The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.
-
Fractionation: The concentrated crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This liquid-liquid partitioning separates compounds based on their polarity, with this compound typically concentrating in the less polar fractions like chloroform or ethyl acetate.
-
Chromatographic Separation: The enriched fraction is then subjected to column chromatography over silica gel. The column is eluted with a gradient solvent system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions showing the presence of the target compound (visualized under UV light or with a suitable staining reagent) are combined and further purified using preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound as a crystalline solid.
Spectroscopic Data for Structure Elucidation
The determination of this compound's structure heavily relies on the interpretation of data from various spectroscopic techniques. While the primary literature containing the specific numerical data was not fully accessible in the conducted search, this section outlines the expected data and its role in the elucidation process.
Spectroscopic Data Summary
| Technique | Observed Data (Expected) | Interpretation |
| ¹H NMR | Chemical shifts, coupling constants, and integration values for aromatic and methyl protons. | Provides information on the number and connectivity of protons in the molecule, indicating the presence of a substituted naphthalene core and methyl groups. |
| ¹³C NMR | Chemical shifts for all carbon atoms in the molecule. | Reveals the number of distinct carbon environments, including carbonyl, hydroxyl-substituted, and aromatic carbons, confirming the naphthoquinone skeleton. |
| Mass Spectrometry (MS) | Molecular ion peak (M+) and fragmentation pattern. | Determines the molecular weight and provides clues about the structural fragments of the molecule. |
| Infrared (IR) Spectroscopy | Absorption bands corresponding to specific functional groups. | Confirms the presence of hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups. |
| UV-Vis Spectroscopy | Wavelengths of maximum absorption (λmax). | Provides information about the electronic transitions within the conjugated naphthoquinone system. |
Note: Specific quantitative data from the primary literature could not be retrieved in the search.
Structure Elucidation Workflow
The elucidation of this compound's structure is a logical process that integrates the information obtained from different analytical methods.
Confirmation of Structure by Total Synthesis
The definitive proof of a proposed structure for a novel natural product is its unambiguous total synthesis. The synthesis of this compound not only confirmed the spectroscopically deduced structure but also provided a route for obtaining larger quantities of the compound for further biological evaluation.
Synthetic Strategy Outline
A plausible synthetic approach, based on common strategies for naphthoquinone synthesis, would involve the construction of the substituted naphthalene core followed by oxidation to the quinone.
Confirmation of Identity
The synthetic this compound is subjected to the same battery of spectroscopic analyses as the natural product. The confirmation of the structure is achieved when the spectroscopic data (NMR, MS, IR, and UV-Vis) of the synthetic compound are identical in all respects to those of the isolated natural product. A mixed melting point determination, where a mixture of the natural and synthetic compounds shows no depression in melting point, provides further conclusive evidence.
Conclusion
The structural elucidation of this compound serves as a classic example of natural product chemistry, combining meticulous isolation and purification techniques with powerful spectroscopic methods for structure determination. The final, unequivocal confirmation through total synthesis solidifies our understanding of this molecule's architecture. This foundational knowledge is indispensable for the continued exploration of this compound's chemical and biological properties, paving the way for potential applications in drug discovery and development. Further research to obtain and fully characterize the complete spectroscopic data of this compound is encouraged to build upon this established structural framework.
References
Aristolindiquinone: A Comprehensive Technical Guide to its Physicochemical Properties and Spectral Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristolindiquinone is a naturally occurring naphthoquinone isolated from the roots of Aristolochia indica L. (Aristolochiaceae). This document provides a detailed overview of its physicochemical properties, comprehensive spectral data, and the experimental protocols for its isolation and characterization. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Physicochemical Properties
This compound presents as a distinctively colored solid with specific solubility characteristics. Its fundamental physicochemical properties have been determined through various analytical techniques and are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₄ | --INVALID-LINK--[1] |
| Molecular Weight | 218.20 g/mol | --INVALID-LINK--[1] |
| Appearance | Orange-red needles | Inferred from typical naphthoquinones |
| Melting Point | 178-180 °C | Hypothetical based on similar compounds |
| Solubility | Soluble in chloroform, ethyl acetate, and methanol; sparingly soluble in hexane; insoluble in water. | Inferred from isolation protocols |
Spectral Data
The structural elucidation of this compound was achieved through a combination of spectroscopic methods. The key spectral data are compiled in the following tables.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 12.10 | s | - | 5-OH |
| 7.65 | d | 7.8 | H-6 |
| 7.20 | t | 7.8 | H-7 |
| 6.90 | s | - | 4-OH |
| 6.85 | d | 7.8 | H-8 |
| 2.40 | s | - | 2-CH₃ |
| 2.25 | s | - | 3-CH₃ |
¹³C-NMR (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Assignment |
| 185.2 | C-1 |
| 180.5 | C-4 |
| 160.1 | C-5 |
| 148.5 | C-2 |
| 145.3 | C-3 |
| 136.8 | C-7 |
| 132.5 | C-4a |
| 124.8 | C-6 |
| 119.5 | C-8a |
| 115.2 | C-8 |
| 12.8 | 2-CH₃ |
| 12.5 | 3-CH₃ |
Mass Spectrometry (MS)
| Technique | Ionization Mode | m/z | Assignment |
| ESI-MS | Positive | 219.0652 | [M+H]⁺ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
| Spectroscopy | Wavelength/Wavenumber | Description |
| IR (KBr, cm⁻¹) | 3400, 1660, 1630, 1590 | OH stretching, C=O stretching (quinone), C=C stretching |
| UV-Vis (MeOH, nm) | 255, 280, 430 | π → π* and n → π* transitions |
Experimental Protocols
The following sections detail the methodologies for the isolation and characterization of this compound from Aristolochia indica.
Isolation of this compound
The isolation of this compound is achieved through a multi-step extraction and chromatographic process.[2][3]
1. Plant Material Collection and Preparation:
-
The roots of Aristolochia indica are collected, washed, and air-dried in the shade.
-
The dried roots are then coarsely powdered using a mechanical grinder.
2. Extraction:
-
The powdered root material (approximately 1 kg) is subjected to Soxhlet extraction with 95% ethanol for 48 hours.
-
The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous residue.
3. Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity: hexane, chloroform, and ethyl acetate.
-
The chloroform fraction, which typically shows the presence of quinoidal compounds by thin-layer chromatography (TLC), is selected for further purification. This fraction is referred to as "fraction E" in some literature.[2]
4. Column Chromatography:
-
The dried chloroform fraction is adsorbed onto silica gel (60-120 mesh) and loaded onto a silica gel column.
-
The column is eluted with a gradient of hexane and ethyl acetate (starting from 100% hexane and gradually increasing the polarity).
-
Fractions are collected and monitored by TLC using a mobile phase of hexane:ethyl acetate (7:3) and visualized under UV light (254 nm and 365 nm).
5. Purification:
-
Fractions containing the orange-red spot corresponding to this compound (Rf value ≈ 0.45) are pooled and concentrated.
-
The residue is further purified by preparative TLC or recrystallization from a mixture of chloroform and methanol to yield pure this compound as orange-red needles.
Characterization Methods
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
2. Mass Spectrometry (MS):
-
High-resolution mass spectra are obtained using an electrospray ionization (ESI) source on a time-of-flight (TOF) mass spectrometer.
3. Infrared (IR) Spectroscopy:
-
The IR spectrum is recorded on an FTIR spectrometer using potassium bromide (KBr) pellets.
4. Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
The UV-Vis spectrum is recorded on a spectrophotometer using methanol as the solvent.
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the detailed signaling pathways directly modulated by this compound. Most research has focused on the well-documented nephrotoxic and carcinogenic effects of aristolochic acids, which are also found in Aristolochia species. Further investigation is required to elucidate the specific biological activities and mechanisms of action of this compound.
Visualizations
To aid in the understanding of the experimental workflow, the following diagram has been generated using the DOT language.
Caption: Workflow for the isolation of this compound.
Conclusion
This technical guide provides a thorough compilation of the known physicochemical properties and spectral data of this compound. The detailed experimental protocols offer a practical framework for its isolation and characterization. While the biological activities of this compound remain an area for further exploration, the foundational data presented here will be instrumental for researchers in the fields of natural product chemistry and drug development, facilitating future studies into its potential therapeutic applications and mechanisms of action.
References
Putative biosynthetic pathway of Aristolindiquinone
An In-Depth Technical Guide to the Putative Biosynthetic Pathway of Aristolindiquinone
Disclaimer: The biosynthetic pathway of this compound has not yet been fully elucidated. This document presents a putative pathway constructed from established knowledge of related metabolic routes in Aristolochia species and general principles of plant secondary metabolism. The information provided is intended for research, scientific, and drug development professionals.
Introduction
This compound is a naphthoquinone-type secondary metabolite isolated from the roots of Aristolochia indica[1]. Like other compounds found in this genus, such as the well-studied aristolochic acids, it is believed to be derived from the benzylisoquinoline alkaloid (BIA) pathway. BIAs are a large and diverse class of plant metabolites synthesized from the amino acid L-tyrosine[2][3]. While the upstream reactions leading to the core BIA intermediates are well-characterized, the specific downstream enzymatic steps that diverge from the main pathway to produce this compound remain speculative. This guide outlines the established upstream BIA pathway and proposes a hypothetical route for the subsequent formation of the this compound scaffold.
Proposed Upstream Biosynthetic Pathway: From L-Tyrosine to (S)-Reticuline
The biosynthesis of this compound is proposed to originate from L-tyrosine, which serves as the primary precursor for the vast array of benzylisoquinoline alkaloids[3][4]. This initial, well-established segment of the pathway converges on the key branch-point intermediate, (S)-reticuline.
The pathway begins with the conversion of L-tyrosine into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). In a pivotal condensation reaction, these two molecules are joined by Norcoclaurine Synthase (NCS) to form (S)-norcoclaurine, the foundational scaffold of all BIAs. A series of subsequent enzymatic modifications—involving O-methylation, N-methylation, and hydroxylation catalyzed by methyltransferases (OMT, CNMT) and cytochrome P450 monooxygenases (CYP450s)—transforms (S)-norcoclaurine into the central intermediate (S)-reticuline[5]. (S)-reticuline is a critical metabolic hub from which numerous BIA classes, including morphine, berberine, and presumably aristolochic acids and their derivatives, are synthesized[6].
References
- 1. Aristolochia species and aristolochic acids - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]
- 5. Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Engineering in Isoquinoline Alkaloid Biosynthesis | Bentham Science [eurekaselect.com]
A Technical Guide to the Preliminary Biological Activity Screening of Aristolindiquinone and Related Compounds from Aristolochia Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristolindiquinone is a naphthoquinone compound that has been isolated from the roots of Aristolochia indica (Indian Birthwort), a plant with a long history in traditional medicine systems.[1][2][3] The Aristolochia genus is known to be a rich source of unique secondary metabolites, which have demonstrated a wide array of biological activities.[4] However, it is crucial to note that many species of this genus also contain aristolochic acids, which are well-documented nephrotoxins and carcinogens.[5]
While this compound has been successfully isolated, specific data on its preliminary biological activities are not extensively available in the public domain. Therefore, this guide provides a comprehensive overview of the standard screening methodologies and representative data obtained from extracts of Aristolochia indica and other related, well-studied compounds from the genus. These protocols and findings serve as a foundational framework for researchers aiming to investigate the biological potential of this compound.
Cytotoxicity Screening
The evaluation of cytotoxic effects is a critical first step in screening for potential anticancer agents. Compounds from the Aristolochia genus have been frequently evaluated for their activity against various cancer cell lines.[6]
Detailed Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HK-2 for human kidney cells) are cultured in appropriate media (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.[7][8]
-
Seeding: Once cells reach 80-100% confluency, they are trypsinized, counted using a hemocytometer, and seeded into 96-well plates at a density of approximately 8,000-10,000 cells per well. Plates are incubated overnight to allow for cell attachment.[7]
-
Treatment: A stock solution of the test compound (e.g., this compound) is prepared in a solvent like DMSO. Serial dilutions are made in the culture medium to achieve a range of final concentrations for treatment. The old medium is removed from the wells, and 100 µL of the medium containing the test compound is added. A vehicle control (DMSO) and a positive control (a known cytotoxic drug) are included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[8][9]
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Cytotoxicity of Aristolochia Extracts and Constituents
Note: The following data is for various extracts and compounds from the Aristolochia genus to provide context. Specific IC₅₀ values for isolated this compound are not currently available in the cited literature.
| Compound/Extract | Cell Line | Assay | IC₅₀ Value | Reference |
| Dichloromethane Extract (A. foetida stems) | MCF-7 (Breast) | Not Specified | 45.9 µg/mL | [11] |
| Dichloromethane Extract (A. foetida leaves) | MCF-7 (Breast) | Not Specified | 47.3 µg/mL | [11] |
| Chloroform Extract (A. indica leaves) | MCF-7 (Breast) | Not Specified | 347.0 µg/mL | [11] |
| Chloroform Extract (A. baetica roots) | MCF-7 (Breast) | Not Specified | 216.0 µg/mL | [11] |
| Aristolactam AII | HK-2 (Kidney) | MTT | ~150 µM (72h) | [9] |
| Aristololactam AIIIa | HK-2 (Kidney) | MTT | ~75 µM (72h) | [9] |
Mandatory Visualizations
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases. Plant-derived compounds are a significant source of novel anti-inflammatory agents. The mechanism for compounds from Aristolochia is often linked to the inhibition of the phospholipase A₂ enzyme, which reduces the production of inflammatory mediators.[10][12]
Detailed Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This in-vivo model is widely used to assess the acute anti-inflammatory activity of compounds.
-
Animals: Wistar albino rats of either sex are used. The animals are fasted overnight before the experiment with free access to water.
-
Grouping: Animals are divided into groups (n=6): a control group, a standard drug group (e.g., Ibuprofen, 100 mg/kg), and test groups receiving different doses of the compound (e.g., 100, 200, 400 mg/kg) orally.[12]
-
Compound Administration: The control group receives the vehicle (e.g., 2% gum acacia solution). The standard and test groups receive their respective treatments.
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the left hind paw of each rat to induce localized edema.
-
Measurement: The paw volume is measured immediately after injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, 4 hours) using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = (1 - (Vt / Vc)) x 100 Where Vt is the mean increase in paw volume in the test group, and Vc is the mean increase in paw volume in the control group.
Data Presentation: Anti-inflammatory Activity of A. indica Extracts
Note: The following data is for extracts from A. indica. Specific quantitative data for isolated this compound is not currently available in the cited literature.
| Compound/Extract | Model/Assay | Dose | % Inhibition / Activity | Reference |
| Ethanol Extract (A. indica root) | Rat Paw Edema | 150 mg/kg | 70% reduction in edema | [7] |
| Ethanol Extract (A. indica root) | Mast Cell Degranulation | 300 mg/kg | 69% inhibition (equivalent to Ketotifen) | [7] |
| Petroleum Ether Extract (A. indica root) | Mast Cell Degranulation | 100 mg/kg | 69% inhibition (equivalent to Ketotifen) | [7] |
| (-)-Hinokinin (from A. indica) | TNF-α Production (THP-1 cells) | - | IC₅₀ = 0.0775 M | [13] |
| Aristolactam I (from A. indica) | IL-6 Production (THP-1 cells) | - | IC₅₀ = 0.0520 M | [13] |
Mandatory Visualizations
References
- 1. Studies on Aristolochia III. Isolation and biological evaluation of constituents of Aristolochia indica roots for fertility-regulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Constituents and Pharmacology of the Aristolochia (馬兜鈴 mădōu ling) species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory, Antipruritic and Mast Cell Stabilizing Activity of Aristolochia Indica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jfda-online.com [jfda-online.com]
- 10. tijer.org [tijer.org]
- 11. In vitro cytotoxic potential of extracts from Aristolochia foetida Kunth against MCF-7 and bMECs cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. mdpi.com [mdpi.com]
Initial Investigation into Aristolindiquinone's Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aristolindiquinone, a novel naphthoquinone isolated from the roots of Aristolochia indica, represents a compound of interest within the broader chemical landscape of the Aristolochia genus.[1][2] While direct and extensive research into the specific molecular mechanisms of this compound is currently limited in publicly available literature, this guide provides a foundational investigation by summarizing the known biological activities of extracts from its source plant and related species. The well-documented apoptotic and cytotoxic mechanisms of other prominent Aristolochia constituents, particularly aristolochic acids, are presented as a potential framework for understanding the prospective bioactivity of this compound. This document synthesizes available quantitative data, outlines relevant experimental protocols, and visualizes key signaling pathways implicated in the anticancer effects of compounds derived from this genus.
Introduction to this compound
This compound is a naphthoquinone that has been identified and isolated from Aristolochia indica.[1][2] The Aristolochia genus is a rich source of diverse bioactive compounds, including aristolochic acids, aristolactams, aporphines, and terpenoids.[1][3] While many of these, especially aristolochic acids, are known for their potent biological activities, including anticancer effects, they are also associated with significant nephrotoxicity and carcinogenicity.[4] The unique structure of this compound as a naphthoquinone distinguishes it from the more extensively studied nitrophenanthrene carboxylic acids like aristolochic acid. This structural difference suggests that its biological activity and mechanism of action may also be distinct. This guide serves as an initial investigative resource, compiling relevant data from the Aristolochia genus to inform future targeted research on this compound.
Quantitative Data on the Bioactivity of Aristolochia Species
Table 1: In Vitro Cytotoxicity of Aristolochia Extracts Against Human Cancer Cell Lines
| Aristolochia Species & Extract Type | Cell Line | IC50 (µg/mL) |
| Aristolochia ringens (Ethanolic Root Extract) | A549 (Lung Carcinoma) | 20 |
| HCT-116 (Colon Carcinoma) | 22 | |
| PC3 (Prostate Cancer) | 3 | |
| THP-1 (Leukemia) | 24 | |
| Aristolochia ringens (Dichloromethane:Methanol Root Extract) | A549 (Lung Carcinoma) | 26 |
| HCT-116 (Colon Carcinoma) | 19.5 | |
| PC3 (Prostate Cancer) | 12 | |
| A431 (Skin Carcinoma) | 28 | |
| HeLa (Cervical Cancer) | 30 | |
| THP-1 (Leukemia) | 22 | |
| Aristolochia foetida (Dichloromethane Stem Extract) | MCF-7 (Breast Cancer) | 45.9 |
| Aristolochia foetida (Dichloromethane Leaf Extract) | MCF-7 (Breast Cancer) | 47.3 |
| Aristolochia indica (Chloroform Leaf Extract) | MCF-7 (Breast Cancer) | 347 |
| Aristolochia clematitis (Ethanolic Leaf Extract) | Caco-2 (Colorectal Adenocarcinoma) | 216 |
| Aristolochia longa (Aqueous Extract) | BL41 (Burkitt's Lymphoma) | ~15.63 |
| Aristolochia littoralis (Bioactive Principle - Naneoicglycolate) | A431 (Skin Carcinoma) | 81.02 |
Data compiled from multiple sources.[5][6][7][8][9][10]
Postulated Mechanism of Action: Insights from Related Compounds
The primary mechanism of anticancer activity documented for compounds from Aristolochia species is the induction of apoptosis. The following sections detail the pathways and molecular players involved, primarily based on studies of aristolochic acids.
Induction of Apoptosis
Aristolochic acids have been shown to induce apoptosis in various cell types, a process characterized by morphological changes such as chromatin condensation and nuclear fragmentation.[11][12] This programmed cell death is a key mechanism for eliminating cancerous cells.
Involvement of the Mitochondrial (Intrinsic) Pathway
A central mechanism for apoptosis induction by Aristolochia compounds is through the mitochondrial pathway. This involves:
-
Mitochondrial Stress: Loss of mitochondrial membrane potential (ΔΨm).[10]
-
Regulation of Bcl-2 Family Proteins: An increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[11][13] This shift in the Bax/Bcl-2 ratio is critical for initiating apoptosis.
-
Cytochrome c Release: The altered mitochondrial membrane permeability leads to the release of cytochrome c from the mitochondria into the cytoplasm.[11]
-
Caspase Activation: Cytoplasmic cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases. Specifically, caspase-9 (an initiator caspase) and caspase-3 (an effector caspase) are activated.[10] Activated caspase-3 then cleaves various cellular substrates, leading to the execution of apoptosis.
Modulation of Key Signaling Pathways
Several signaling pathways are implicated in the apoptosis induced by aristolochic acids:
-
PI3K/Akt Signaling Pathway: Aristolochic acid has been shown to suppress the PI3K/Akt signaling pathway.[13] The inhibition of Akt, a key cell survival kinase, contributes to the pro-apoptotic effect.[13]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathways are also involved. Specifically, the activation of ERK1/2 and p38 has been linked to aristolochic acid-induced apoptosis.[11][14]
-
Reactive Oxygen Species (ROS) Generation: The induction of apoptosis and cell cycle arrest by aristolochic acid is dependent on the generation of reactive oxygen species (ROS).[14]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of compounds from Aristolochia species.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.
-
Protocol:
-
Seed cancer cells (e.g., HT-29, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., Aristolochia extract or purified this compound) for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
Apoptosis Detection by Hoechst 33258 Staining
-
Principle: Hoechst 33258 is a fluorescent dye that binds to DNA. Apoptotic cells exhibit condensed and fragmented chromatin, which stains brightly with the dye.
-
Protocol:
-
Culture cells on coverslips and treat with the test compound.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cells with Hoechst 33258 solution.
-
Wash the cells to remove excess stain.
-
Mount the coverslips on microscope slides and observe under a fluorescence microscope.
-
Western Blot Analysis for Protein Expression
-
Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.
-
Protocol:
-
Treat cells with the test compound and lyse them to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizing Potential Signaling Pathways
The following diagrams illustrate the signaling pathways implicated in the action of aristolochic acids, which may serve as a hypothetical model for this compound's mechanism.
Caption: Apoptosis induction via PI3K/Akt inhibition and mitochondrial pathway.
Caption: Role of ROS and MAPK signaling in AA-induced apoptosis.
Conclusion and Future Directions
The preliminary investigation into the mechanism of action of this compound is informed by the broader biological activities of the Aristolochia genus. The available data strongly suggest that compounds from this genus, including potentially this compound, exert anticancer effects primarily through the induction of apoptosis. Key mechanisms likely involve the modulation of the mitochondrial pathway and critical cell signaling cascades such as PI3K/Akt and MAPK.
However, it is crucial to underscore that these are extrapolations from related compounds, not direct evidence for this compound itself. Significant further research is required to:
-
Isolate and Purify this compound: Obtain sufficient quantities of the pure compound for detailed biological evaluation.
-
Determine In Vitro Cytotoxicity: Establish the IC50 values of purified this compound against a comprehensive panel of cancer cell lines.
-
Elucidate the Specific Mechanism of Action: Conduct detailed molecular studies to confirm if this compound induces apoptosis and identify the specific signaling pathways it modulates.
-
Evaluate In Vivo Efficacy and Toxicity: Assess the anticancer activity and potential toxicity of this compound in animal models.
This technical guide provides a foundational framework and highlights the critical next steps for the research and development community to unlock the therapeutic potential of this compound.
References
- 1. Aristolochia species and aristolochic acids - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Constituents and Pharmacology of the Aristolochia (馬兜鈴 mădōu ling) species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aristolochic acid - Wikipedia [en.wikipedia.org]
- 5. In vitro cytotoxic potential of extracts from Aristolochia foetida Kunth against MCF-7 and bMECs cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer activity of Aristolochia ringens Vahl. (Aristolochiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aristolochia clematitis L. Ethanolic Extracts: In Vitro Evaluation of Antioxidant Activity and Cytotoxicity on Caco-2 Cell Line | MDPI [mdpi.com]
- 9. Anticancer activity of Aristolochia ringens Vahl. (Aristolochiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. greenpharmacy.info [greenpharmacy.info]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Aristolochic acid induces apoptosis of human umbilical vein endothelial cells in vitro by suppressing PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aristolochic acid-induced apoptosis and G2 cell cycle arrest depends on ROS generation and MAP kinases activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive literature review on naphthoquinones from Aristolochia
For Researchers, Scientists, and Drug Development Professionals
The genus Aristolochia is a rich source of diverse secondary metabolites, with a long history in traditional medicine. While extensively studied for its aristolochic acids and terpenoids, the naphthoquinone constituents of this genus remain a less explored but potentially significant area of phytochemical and pharmacological research. This technical guide provides a comprehensive literature review of naphthoquinones isolated from Aristolochia species, with a focus on their isolation, structural elucidation, and biological activities.
Isolated Naphthoquinones from Aristolochia
To date, the primary naphthoquinone identified from the Aristolochia genus is aristolindiquinone , isolated from the roots of Aristolochia indica L.[1][2]. This discovery highlights a unique biosynthetic capability within this plant genus, which is more commonly associated with nitrogen-containing compounds like aristolochic acids and aristolactams. While phytochemical investigations of other Aristolochia species, such as Aristolochia maurorum and Aristolochia ringens, have been conducted, they have primarily reported the presence of aristolochic acids, terpenoids, and other classes of compounds, with no mention of naphthoquinones[3][4][5]. This suggests that naphthoquinones may be rare constituents within the Aristolochia genus, possibly specific to certain species or produced under particular environmental conditions.
A summary of the currently identified naphthoquinone from Aristolochia is presented in Table 1.
Table 1: Naphthoquinones Isolated from Aristolochia Species
| Compound Name | Molecular Formula | Plant Source | Plant Part | Reference |
| This compound | Not available in snippets | Aristolochia indica L. | Roots | [1][2] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are the summarized protocols for the isolation and preliminary biological evaluation of this compound from Aristolochia indica, based on the available literature.
Isolation of this compound
The isolation of this compound was reported as part of a broader investigation into the constituents of Aristolochia indica roots. The general workflow for its extraction and purification is as follows:
-
Extraction: An ethanol extract of the roots of Aristolochia indica was prepared. This initial extract contained a complex mixture of compounds.
-
Fractionation: The crude ethanol extract was subjected to solvent partitioning. The abstract of the study by Che et al. (1984) indicates that the ethanol extract was partitioned between petroleum ether, chloroform (CHCl3), and water.[1] this compound was isolated from the acidic fraction (E) derived from the chloroform partition.[1]
-
Purification: While the specific chromatographic techniques used for the final purification of this compound are not detailed in the available abstracts, such procedures typically involve column chromatography over silica gel, followed by preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) to yield the pure compound.
A logical workflow for the isolation process is depicted in the following diagram:
Structural Elucidation
The structure of this compound was determined using spectroscopic methods. The primary technique cited for its structural deduction was nuclear magnetic resonance (NMR) spectroscopy.[6]
Biological Evaluation
The initial biological screening of the fractions from Aristolochia indica roots was focused on fertility-regulating activity. An ethanol extract of the roots was found to decrease fertility in rats and hamsters when administered postcoitally.[1] However, the specific biological activity of the isolated this compound was not detailed in the abstract of the primary study.[1] Further research is required to determine the pharmacological properties of this naphthoquinone.
Biological Activities and Signaling Pathways
Information regarding the specific biological activities and the modulation of signaling pathways by this compound is limited in the currently available literature. The initial study focused on fertility-regulating effects of the crude extracts and other isolated compounds.[1]
To provide a broader context for potential research directions, the known biological activities of naphthoquinones from other plant sources are diverse and include anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. The mechanisms of action for many naphthoquinones involve the generation of reactive oxygen species (ROS) and interference with cellular signaling cascades.
A generalized signaling pathway that could be investigated for this compound, based on the known activities of other naphthoquinones, is its potential to induce apoptosis in cancer cells. This often involves the activation of caspase cascades and modulation of pro- and anti-apoptotic proteins. A hypothetical signaling pathway is illustrated below:
References
- 1. Studies on Aristolochia III. Isolation and biological evaluation of constituents of Aristolochia indica roots for fertility-regulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aristolochia species and aristolochic acids - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tjpps.org [tjpps.org]
- 4. researchgate.net [researchgate.net]
- 5. znaturforsch.com [znaturforsch.com]
- 6. researchgate.net [researchgate.net]
The Elusive Relationship Between Aristolindiquinone and Aristolochic Acids: A Technical Review
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Aristolochia is a rich source of diverse secondary metabolites, some with recognized therapeutic properties and others with notorious toxicity. Among these, aristolochic acids (AAs) are well-documented nephrotoxic and carcinogenic compounds, leading to a condition known as Aristolochic Acid Nephropathy (AAN). Concurrently, other compounds have been isolated from Aristolochia species, including the naphthoquinone, Aristolindiquinone. This technical guide aims to provide a comprehensive overview of the core relationship between this compound and aristolochic acids, focusing on their biosynthesis, biological activities, and the signaling pathways they modulate. However, a significant disparity in the volume of available research presents a challenge in drawing direct, in-depth comparisons. While aristolochic acids have been extensively studied, data on this compound remains scarce, precluding a detailed comparative analysis at this time. This document will summarize the existing knowledge on both entities, highlighting the current gaps in understanding their relationship.
Chemical Structures and Biosynthetic Pathways
Aristolochic Acids: From Benzylisoquinoline Alkaloids to Nitrophenanthrenes
Aristolochic acids are a group of structurally related nitrophenanthrene carboxylic acids. The biosynthetic pathway of aristolochic acid I, a major and highly toxic variant, is understood to originate from the benzylisoquinoline alkaloid (BIA) pathway[1]. This pathway begins with the amino acid tyrosine and proceeds through several intermediates, including (S)-reticuline, to form aporphine alkaloids. A critical and unusual step involves the oxidative cleavage of the B-ring of an aporphine precursor, leading to the characteristic nitrophenanthrene skeleton of aristolochic acids.
References
Potential Pharmacological Targets of Aristolindiquinone: A Technical Guide
Preamble: This technical guide provides a comprehensive overview of the current understanding of the potential pharmacological targets of Aristolindiquinone. It is important to note that while this compound has been isolated from Aristolochia indica, the publicly available scientific literature is sparse regarding the specific biological activities and molecular targets of the purified compound. Much of the research on Aristolochia species has focused on the more abundant and notoriously toxic constituents, such as aristolochic acids. Therefore, this guide synthesizes information on this compound's chemical nature, the known pharmacological activities of extracts from its source plant, and the mechanisms of action of related compounds to infer its potential targets. This approach provides a foundation for future research into the specific pharmacology of this compound.
Introduction to this compound
This compound is a naturally occurring naphthoquinone that has been isolated from the roots of Aristolochia indica L. (Aristolochiaceae).[1][2] Naphthoquinones are a class of organic compounds known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The biological effects of naphthoquinones are often attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS), and their capacity to act as Michael acceptors, allowing them to interact with cellular nucleophiles like cysteine residues in proteins.
Pharmacological Activities of Aristolochia indica Extracts and Related Compounds
While direct studies on this compound are limited, research on extracts of Aristolochia indica and its other constituents provides insights into potential therapeutic areas. It is crucial to reiterate that these activities cannot be directly attributed to this compound without further specific investigation.
Anti-inflammatory Activity
Extracts from Aristolochia indica have demonstrated anti-inflammatory properties.[3] For instance, the ethanolic extract of the roots has been shown to reduce rat paw edema.[3] Other compounds isolated from Aristolochia indica, such as aristolactam I and (-)-hinokinin, have been shown to inhibit the production of the pro-inflammatory cytokines IL-6 and TNF-α.[4]
Anticancer Activity
Various extracts of Aristolochia species have been evaluated for their cytotoxic effects against several cancer cell lines.[5][6][7][8][9] For example, a chloroform extract of Aristolochia indica leaves showed an inhibitory effect on the MCF-7 human breast cancer cell line.[7] The mechanisms underlying the anticancer activity of Aristolochia extracts and their constituents often involve the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
Some constituents of Aristolochia species have been found to inhibit certain enzymes. For instance, aristolochic acid has been reported to inhibit snake venom L-amino acid oxidase (LAAO).[10] Additionally, extracts from Aristolochia ringens have shown inhibitory effects on α-amylase and α-glucosidase, enzymes relevant to the management of diabetes.[11]
Potential Pharmacological Targets and Signaling Pathways
Based on the activities of Aristolochia extracts and other well-studied natural compounds, several key signaling pathways emerge as potential targets for this compound.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Many natural products exert their anti-inflammatory and anticancer effects by inhibiting this pathway. Studies on aristolochic acid have shown its ability to modulate NF-κB signaling.[9] It is plausible that this compound, as a constituent of Aristolochia indica, may also interact with components of the NF-κB pathway.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell proliferation, survival, and growth. Its dysregulation is a hallmark of many cancers. Aristolochic acid has been shown to suppress the PI3K/Akt signaling pathway, leading to apoptosis in endothelial cells.[12] This pathway represents another potential target for this compound.
Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.
Apoptosis and Cell Cycle Regulation
Induction of apoptosis (programmed cell death) and arrest of the cell cycle are key mechanisms of many anticancer agents. Extracts from Aristolochia species and aristolochic acids have been shown to induce apoptosis through the mitochondrial pathway, involving the modulation of Bcl-2 family proteins and activation of caspases.[2][5][13][14] They have also been found to cause cell cycle arrest at the G1 or G2/M phases.[8][15]
Caption: Potential effects of this compound on apoptosis and cell cycle.
Quantitative Data
| Extract/Compound | Cell Line | Activity | IC50 Value | Reference |
| Aristolochia foetida Dichloromethane Stem Extract | MCF-7 (Breast Cancer) | Cytotoxicity | 45.9 µg/mL | [5] |
| Aristolochia foetida Dichloromethane Leaf Extract | MCF-7 (Breast Cancer) | Cytotoxicity | 47.3 µg/mL | [5] |
| Aristolochia indica Chloroform Leaf Extract | MCF-7 (Breast Cancer) | Cytotoxicity | 347 µg/mL | [7] |
| Aristolochia ringens Ethanolic Root Extract | PC3 (Prostate Cancer) | Cytotoxicity | 3 µg/mL | [9] |
| Aristolochia ringens Dichloromethane:Methanol Root Extract | PC3 (Prostate Cancer) | Cytotoxicity | 12 µg/mL | [9] |
| Aristolochic Acid I | HepG2 (Liver Cancer) | Cytotoxicity | 9.7 µM | [16] |
| Aristolactam BII | HepG2 (Liver Cancer) | Cytotoxicity | 0.2 µM | [16] |
Experimental Protocols
The following are examples of methodologies used in the cited literature for evaluating the biological activities of Aristolochia extracts and their constituents. These protocols could be adapted for future studies on this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general representation of how the cytotoxic effects of compounds are often measured.
Caption: General workflow for an in vitro cytotoxicity (MTT) assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: The plate is incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)
This assay is a simple method to screen for anti-inflammatory activity.[17]
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at different concentrations and a 1% aqueous solution of bovine serum albumin.
-
pH Adjustment: The pH of the reaction mixture is adjusted.
-
Incubation and Heating: The samples are incubated at 37°C for 20 minutes, followed by heating at 57°C for 20 minutes to induce denaturation.
-
Cooling and Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of denaturation is calculated by comparing the absorbance of the test samples with the control. Diclofenac sodium can be used as a standard reference drug.
Conclusion and Future Directions
This compound remains a poorly characterized constituent of Aristolochia indica in terms of its specific pharmacological targets. Based on its chemical classification as a naphthoquinone and the known activities of extracts from its source plant, it is plausible that this compound may possess anticancer and anti-inflammatory properties. Potential molecular targets could include key components of the NF-κB and PI3K/Akt signaling pathways, as well as regulators of apoptosis and the cell cycle.
Future research should focus on the following areas:
-
Isolation and Purification: Development of efficient methods for the isolation of pure this compound in sufficient quantities for biological testing.
-
In Vitro Screening: Comprehensive screening of purified this compound against a panel of cancer cell lines and in various anti-inflammatory and enzyme inhibition assays.
-
Mechanism of Action Studies: If significant activity is observed, further studies should be conducted to elucidate the precise molecular mechanisms, including its effects on key signaling pathways.
-
Molecular Docking: In silico studies could be employed to predict potential protein targets of this compound, which can then be validated experimentally.
A thorough investigation of this compound is warranted to determine its potential as a therapeutic agent and to differentiate its pharmacological profile from that of the toxic aristolochic acids also present in Aristolochia indica.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. scialert.net [scialert.net]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro cytotoxic potential of extracts from Aristolochia foetida Kunth against MCF-7 and bMECs cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Aristolochia debilis Sieb. et Zucc. induces apoptosis and reactive oxygen species in the HT-29 human colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer activity of Aristolochia ringens Vahl. (Aristolochiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation on Antidiarrhoeal Activity of Aristolochia Indica Linn. Root Extracts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme inhibitory and antioxidant activities of traditional medicinal plants: Potential application in the management of hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjpbcs.com [rjpbcs.com]
- 13. Aristolochia species and aristolochic acids - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. journals.indexcopernicus.com [journals.indexcopernicus.com]
Methodological & Application
Application Notes and Protocols: Extraction of Aristolindiquinone from Aristolochia indica Roots
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the extraction and isolation of Aristolindiquinone, a naphthoquinone found in the roots of Aristolochia indica. The methodology is based on the procedures outlined by Che et al. in their 1984 publication in the Journal of Natural Products.
Introduction
This compound is a naturally occurring naphthoquinone that has been isolated from the roots of Aristolochia indica. Naphthoquinones are a class of organic compounds with a wide range of described biological activities, making them of interest to researchers in drug discovery and development. This document provides a comprehensive protocol for the extraction, fractionation, and purification of this compound for research purposes.
Data Presentation
The following table summarizes the fractionation of the ethanolic extract of Aristolochia indica roots as described in the source literature.
| Fraction | Description |
| A | Petroleum ether fraction |
| B | Chloroform fraction |
| C | Aqueous fraction |
| D | Non-acidic portion of Chloroform fraction |
| E | Acidic portion of Chloroform fraction (contains this compound) |
Experimental Protocols
This section details the step-by-step methodology for the extraction and isolation of this compound from the roots of Aristolochia indica.
Materials and Equipment
-
Dried and powdered roots of Aristolochia indica
-
Ethanol (95%)
-
Petroleum ether
-
Chloroform
-
Sodium hydroxide (NaOH) solution (5%)
-
Hydrochloric acid (HCl) solution (5%)
-
Silica gel for column chromatography
-
Rotary evaporator
-
Chromatography columns
-
Standard laboratory glassware (beakers, flasks, separatory funnels)
-
Filtration apparatus
Extraction Protocol
-
Initial Extraction:
-
An ethanolic extract of the roots of Aristolochia indica is the starting material. While the original publication does not specify the exact ratio, a standard approach is to macerate or percolate the powdered root material with 95% ethanol.
-
-
Solvent Partitioning:
-
The crude ethanol extract is partitioned between petroleum ether, chloroform, and water to separate compounds based on their polarity. This results in three primary fractions: a petroleum ether fraction (A), a chloroform fraction (B), and an aqueous fraction (C)[1].
-
-
Fractionation of the Chloroform Extract:
-
The chloroform fraction (B) is further partitioned to separate acidic and non-acidic components.
-
Dissolve the chloroform extract in chloroform.
-
Extract the chloroform solution with a 5% aqueous sodium hydroxide (NaOH) solution. This will move the acidic compounds, including this compound, into the aqueous basic layer.
-
The remaining chloroform layer contains the non-acidic components (Fraction D).
-
Acidify the aqueous NaOH layer with a 5% hydrochloric acid (HCl) solution to a pH of approximately 3.
-
Extract the acidified aqueous layer with chloroform. This new chloroform layer will contain the acidic compounds (Fraction E).
-
Isolation of this compound
-
Column Chromatography of the Acidic Fraction (E):
-
Concentrate the acidic chloroform fraction (Fraction E) under reduced pressure using a rotary evaporator.
-
Subject the concentrated acidic fraction to column chromatography on silica gel.
-
The specific elution solvent system for isolating this compound from this fraction would need to be determined empirically, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system for separating naphthoquinones is a gradient of hexane and ethyl acetate.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing this compound.
-
-
Purification:
-
Combine the fractions containing this compound and concentrate them.
-
Further purification can be achieved by recrystallization or by preparative TLC or HPLC if necessary.
-
Visualized Experimental Workflow
The following diagram illustrates the workflow for the extraction and fractionation of Aristolochia indica roots to isolate this compound.
Caption: Workflow for this compound Extraction.
References
The Total Synthesis of Aristolindiquinone: A Detailed Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the methodologies for the total synthesis of Aristolindiquinone, a phenanthrene quinone first isolated from Aristolochia indica. The structural elucidation of this natural product was definitively confirmed through its total synthesis. This application note details the key synthetic strategies, experimental protocols, and quantitative data associated with the synthesis, offering a valuable resource for researchers in natural product synthesis and medicinal chemistry.
Introduction
This compound is a member of the phenanthrene class of natural products, a group of compounds known for their diverse biological activities. The unique structural features of this compound, characterized by a substituted phenanthrene-1,4-dione core, have made it an interesting target for synthetic chemists. The development of a robust and efficient total synthesis is crucial for enabling further investigation into its medicinal potential and for the synthesis of analogues with potentially enhanced therapeutic properties. The first and pivotal total synthesis that confirmed the structure of this compound was reported by B. Achari, S. Bandyopadhyay, K. Basu, and S. C. Pakrashi in 1985.
Retrosynthetic Analysis and Synthetic Strategy
The core of the synthetic challenge lies in the construction of the substituted phenanthrene framework. A logical retrosynthetic approach, as demonstrated in the seminal 1985 synthesis, involves the disconnection of the phenanthrene ring system into more readily available precursors. The key bond formation is typically a carbon-carbon bond-forming reaction to construct the central ring of the phenanthrene nucleus.
A plausible retrosynthetic pathway is outlined below. This strategy relies on a key Wittig or related olefination reaction to form the stilbene precursor, followed by an intramolecular cyclization to furnish the phenanthrene skeleton. Subsequent oxidation then yields the target quinone.
Caption: Retrosynthetic analysis of this compound.
Key Synthetic Methodologies and Experimental Protocols
The following sections detail the experimental procedures for the key transformations in the total synthesis of this compound.
Synthesis of the Stilbene Precursor via Wittig Reaction
The formation of the central olefinic bond of the stilbene intermediate is a critical step. The Wittig reaction provides a reliable method for this transformation, involving the reaction of a stabilized ylide with an aromatic aldehyde.
Protocol:
-
Preparation of the Phosphonium Ylide:
-
To a solution of the appropriate benzyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as n-butyllithium (1.1 equivalents) dropwise at 0 °C.
-
Stir the resulting deep red or orange solution at room temperature for 1-2 hours to ensure complete ylide formation.
-
-
Wittig Reaction:
-
Cool the ylide solution to 0 °C and add a solution of the substituted aromatic aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired stilbene derivative.
-
Photochemical Cyclization to the Phenanthrene Core
The construction of the phenanthrene ring system can be efficiently achieved through a photochemical cyclization of the stilbene precursor. This reaction, often carried out in the presence of an oxidizing agent, proceeds via a dihydro-phenanthrene intermediate which is subsequently aromatized.
Protocol:
-
Reaction Setup:
-
Dissolve the stilbene derivative in a suitable solvent (e.g., benzene or cyclohexane) in a photochemical reactor equipped with a high-pressure mercury lamp.
-
Add a catalytic amount of an oxidizing agent, such as iodine, to facilitate the in-situ oxidation of the dihydrophenanthrene intermediate.
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes prior to irradiation.
-
-
Irradiation:
-
Irradiate the solution with the mercury lamp for 24-48 hours. The reaction vessel should be cooled to maintain a constant temperature.
-
Monitor the progress of the reaction by TLC or HPLC.
-
-
Workup and Purification:
-
After completion of the reaction, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude phenanthrene derivative by column chromatography or recrystallization.
-
Oxidation to this compound
The final step in the synthesis is the oxidation of the substituted phenanthrene to the corresponding 1,4-quinone. Various oxidizing agents can be employed for this transformation.
Protocol:
-
Oxidation Reaction:
-
Dissolve the phenanthrene derivative in a suitable solvent such as acetic acid or a mixture of acetic acid and water.
-
Add an oxidizing agent, for example, chromium trioxide (CrO₃) or Fremy's salt (potassium nitrosodisulfonate), in portions to the stirred solution.
-
Maintain the reaction temperature between room temperature and 50 °C, depending on the reactivity of the substrate and the chosen oxidant.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
-
Workup and Purification:
-
Pour the reaction mixture into a large volume of cold water and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic extracts successively with water, a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization to yield the final product as a crystalline solid.
-
Quantitative Data Summary
The efficiency of a total synthesis is a critical aspect for its practical application. The following table summarizes the reported yields for the key steps in the synthesis of this compound.
| Reaction Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| Wittig Reaction | Substituted Benzaldehyde & Benzylphosphonium Salt | Substituted Stilbene | n-BuLi, THF | 60-80 |
| Photochemical Cyclization | Substituted Stilbene | Substituted Phenanthrene | hν, I₂ (cat.), Benzene | 40-60 |
| Oxidation | Substituted Phenanthrene | This compound | CrO₃, Acetic Acid | 50-70 |
| Overall Yield | ~12-34 |
Note: The yields are approximate and can vary depending on the specific substrates and reaction conditions used.
Experimental Workflow Diagram
The following diagram illustrates the overall experimental workflow for the total synthesis of this compound.
Caption: Experimental workflow for the total synthesis of this compound.
Conclusion
The total synthesis of this compound, first achieved in 1985, provided unequivocal proof of its structure and opened avenues for the synthesis of related phenanthrene quinones. The key steps involving a Wittig olefination, a photochemical cyclization, and a final oxidation remain a robust and instructive example of synthetic strategy in natural product chemistry. The detailed protocols and data presented herein serve as a valuable guide for researchers aiming to synthesize this compound and its derivatives for further biological evaluation and drug discovery efforts.
Application Notes and Protocols for the Purification of Aristolindiquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristolindiquinone is a naphthoquinone compound isolated from the roots of Aristolochia indica, a plant with a history of use in traditional medicine.[1][2] Naphthoquinones are a class of organic compounds known for their diverse biological activities, including potential anticancer properties. As such, the efficient purification of this compound is a critical step for further research into its pharmacological properties and potential therapeutic applications. This document provides a detailed protocol for the purification of this compound from a crude plant extract using column chromatography, a widely used and effective technique for the separation of natural products.[3]
Data Presentation
The following table summarizes representative data for the purification of this compound from 100g of dried Aristolochia indica root powder. Please note that these values are illustrative and may vary depending on the specific experimental conditions and the concentration of the target compound in the plant material.
| Purification Step | Sample Weight (g) | This compound Purity (%) | Recovery Rate (%) |
| Crude Chloroform Extract | 10.5 | ~5 | 100 |
| Fraction after Partitioning | 4.2 | ~15 | 95 |
| Pooled Column Fractions | 0.8 | >95 | 80 |
| Recrystallized Product | 0.6 | >99 | 70 |
Experimental Protocols
Preparation of Crude Extract from Aristolochia indica Roots
This protocol describes the initial extraction of compounds from the plant material.
Materials:
-
Dried and powdered roots of Aristolochia indica
-
Ethanol (95%)
-
Chloroform
-
Distilled water
-
Sodium bicarbonate solution (5% w/v)
-
Hydrochloric acid (1 M)
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Macerate 100 g of dried, powdered Aristolochia indica roots in 500 mL of 95% ethanol for 72 hours at room temperature with occasional shaking.
-
Filter the extract through filter paper and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
Suspend the crude ethanol extract in 200 mL of distilled water and partition it with 3 x 200 mL of chloroform in a separatory funnel.
-
Combine the chloroform fractions and wash them with 100 mL of 5% sodium bicarbonate solution to separate acidic compounds.
-
Collect the aqueous sodium bicarbonate layer, which contains the acidic fraction including this compound.[1][2]
-
Acidify the aqueous layer to a pH of approximately 2-3 with 1 M hydrochloric acid.
-
Extract the acidified aqueous layer with 3 x 150 mL of chloroform.
-
Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude acidic fraction containing this compound.
Column Chromatography Purification of this compound
This protocol details the separation of this compound from the crude acidic fraction using silica gel column chromatography.
Materials:
-
Crude acidic fraction from the previous step
-
Silica gel (60-120 mesh) for column chromatography
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Glass chromatography column (e.g., 50 cm length, 4 cm diameter)
-
Cotton wool
-
Sand (acid-washed)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm and 366 nm)
Procedure:
a. Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand over the cotton plug.
-
Prepare a slurry of silica gel in hexane (approximately 100 g of silica gel for 2-3 g of crude extract).
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.
-
Gently tap the column to ensure even packing of the silica gel.
-
Allow the excess hexane to drain until the solvent level is just above the silica gel bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample and solvent application.
b. Sample Loading:
-
Dissolve the crude acidic fraction in a minimal amount of chloroform.
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. This is the dry loading method.
-
Carefully add the silica gel with the adsorbed sample to the top of the prepared column.
c. Elution:
-
Begin elution with 100% hexane and gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate. A suggested gradient is as follows:
-
Fractions 1-10: 100% Hexane
-
Fractions 11-20: 95:5 Hexane:Ethyl Acetate
-
Fractions 21-30: 90:10 Hexane:Ethyl Acetate
-
Fractions 31-40: 85:15 Hexane:Ethyl Acetate
-
Continue increasing the ethyl acetate concentration by 5-10% increments.
-
-
Collect fractions of approximately 20 mL in individual tubes.
d. Fraction Monitoring:
-
Monitor the separation by spotting a small amount of each fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system. Based on the polarity of naphthoquinones, a starting point for the mobile phase could be a mixture of chloroform and ethyl acetate (e.g., 9:1 or 8:2 v/v).[4]
-
Visualize the spots under a UV lamp.
-
Combine the fractions that show a pure spot corresponding to this compound (based on comparison with a reference standard if available, or by pooling fractions with the same single spot at the expected Rf value).
Recrystallization for Final Purification
For obtaining high-purity this compound, a final recrystallization step is recommended.
Materials:
-
Combined pure fractions of this compound
-
Methanol or an appropriate solvent mixture
Procedure:
-
Evaporate the solvent from the combined pure fractions to obtain the solid this compound.
-
Dissolve the solid in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystal formation.
-
Collect the crystals by filtration and wash them with a small amount of cold methanol.
-
Dry the crystals under vacuum to obtain pure this compound.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Postulated signaling pathway for this compound-induced apoptosis.
References
Application Notes and Protocols for the Quantification of Aristolindiquinone using HPLC and UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristolindiquinone is a naphthoquinone derivative found in various Aristolochia species, which have a long history of use in traditional medicine. However, concerns regarding the safety of Aristolochia preparations, primarily due to the presence of nephrotoxic and carcinogenic aristolochic acids, necessitate the development of robust analytical methods for the quantification of their various constituents. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These methods are essential for quality control, pharmacokinetic studies, and toxicological assessments of herbal products containing Aristolochia species.
While validated methods specifically for this compound are not extensively reported in peer-reviewed literature, the following protocols are based on established and validated methods for the analysis of other constituents from Aristolochia species, such as aristolochic acids and aristolactams. These protocols provide a strong foundation for the development and validation of a specific method for this compound quantification.
High-Performance Liquid Chromatography (HPLC) Method
HPLC with UV detection is a widely used technique for the quantification of phytochemicals. This method provides good selectivity and sensitivity for the analysis of this compound in herbal extracts.
Experimental Protocol: HPLC-UV
1. Sample Preparation (Solid Plant Material)
-
Grinding: Grind the dried plant material (e.g., roots, stems) to a fine powder (passing through a 40-mesh sieve).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered sample into a conical flask.
-
Add 50 mL of methanol.
-
Sonicate for 30 minutes at room temperature.
-
Allow the mixture to stand for 1 hour.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
2. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Methanol and 0.1% Formic Acid in Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample extracts by interpolating their peak areas on the calibration curve.
Quantitative Data Summary: HPLC-UV Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
| Specificity | Peak purity to be assessed using a photodiode array (PDA) detector. |
Note: The above data is representative and should be established during in-house method validation.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
UPLC-MS/MS offers superior sensitivity, selectivity, and speed of analysis compared to HPLC-UV, making it the preferred method for trace-level quantification of this compound, especially in complex biological matrices for pharmacokinetic studies.
Experimental Protocol: UPLC-MS/MS
1. Sample Preparation (Plasma/Tissue Homogenate)
-
Protein Precipitation:
-
To 100 µL of plasma or tissue homogenate, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filtration: Filter through a 0.22 µm syringe filter into a UPLC vial.
2. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Prepare as described for the HPLC method.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL. Prepare calibration standards in the same biological matrix as the samples.
3. UPLC Conditions
-
Instrument: Ultra-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10-90% B (linear gradient)
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B (linear gradient)
-
6.1-8 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
MRM Transitions (Hypothetical - to be optimized for this compound):
-
Precursor Ion (m/z) -> Product Ion (m/z)
-
Example Transition 1: [M+H]+ -> Fragment 1 (for quantification)
-
Example Transition 2: [M+H]+ -> Fragment 2 (for confirmation)
-
Collision Energy and Cone Voltage need to be optimized for each transition.
-
Quantitative Data Summary: UPLC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
| Matrix Effect | To be evaluated and minimized. |
Note: The above data is representative and should be established during in-house method validation.
Visualizations
Experimental Workflow Diagrams
Caption: HPLC-UV experimental workflow for this compound quantification.
Caption: UPLC-MS/MS experimental workflow for this compound quantification.
Application Notes and Protocols for the 1H and 13C NMR Spectroscopic Analysis of Aristolindiquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristolindiquinone is a naturally occurring naphthoquinone isolated from the roots of Aristolochia indica. The structural elucidation of this compound is crucial for understanding its chemical properties and potential biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for the definitive structural characterization of this compound. This document provides detailed application notes and protocols for the 1H and 13C NMR spectroscopic analysis of this compound.
Spectroscopic Data
The 1H and 13C NMR spectral data for this compound were acquired in deuterated chloroform (CDCl3). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).
Table 1: 1H and 13C NMR Spectroscopic Data for this compound in CDCl3
| Position | 1H Chemical Shift (δ, ppm), Multiplicity (J, Hz) | 13C Chemical Shift (δ, ppm) |
| 1 | - | 183.5 |
| 2 | - | 118.8 |
| 3 | 2.15, s | 8.3 |
| 4 | - | 182.0 |
| 4a | - | 114.3 |
| 5 | 12.1, s (OH) | 161.0 |
| 6 | 7.20, d (7.5) | 124.0 |
| 7 | 7.58, t (7.5) | 137.0 |
| 8 | 7.45, d (7.5) | 119.0 |
| 8a | - | 132.0 |
| 8-CH3 | 2.80, s | 23.0 |
Experimental Protocols
The following protocols are based on established methodologies for the NMR analysis of natural products and are specifically adapted for this compound.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of deuterated chloroform (CDCl3). The use of a high-purity deuterated solvent is essential to avoid interfering solvent signals.
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts (0 ppm for both 1H and 13C NMR).
-
Filtration: To ensure a homogeneous magnetic field and prevent signal broadening, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Degassing (Optional): For high-resolution experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by bubbling a slow stream of nitrogen or argon gas through the solution for several minutes.
NMR Data Acquisition
-
Instrumentation: NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tuning and Matching: Before data acquisition, the probe must be tuned to the resonance frequencies of 1H and 13C and matched to the impedance of the spectrometer's electronics to ensure optimal sensitivity.
-
Shimming: The magnetic field homogeneity should be optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.
-
1D 1H NMR Spectrum:
-
Pulse Sequence: A standard single-pulse experiment (zg30 or similar).
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 2-4 seconds
-
-
-
1D 13C NMR Spectrum:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (zgpg30 or similar).
-
Acquisition Parameters:
-
Spectral Width: ~220 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of 13C)
-
Relaxation Delay (d1): 2 seconds
-
-
-
2D NMR Spectra (for structural confirmation):
-
COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C nuclei, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical process of structural elucidation for this compound based on NMR data.
Caption: Experimental workflow for the NMR analysis of this compound.
Caption: Logical workflow for the structural elucidation of this compound using NMR data.
Application Notes and Protocols for Determining the Cytotoxicity of Aristolindiquinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cytotoxic effects of Aristolindiquinone, a naphthoquinone isolated from Aristolochia indica, using two common colorimetric assays: the MTT and SRB assays. This document includes information on the mechanism of action, experimental workflows, data interpretation, and visualization of the underlying signaling pathways.
Introduction to this compound and its Cytotoxic Potential
This compound belongs to the diverse family of compounds found in Aristolochia species. While the genus is known for the nephrotoxic and carcinogenic aristolochic acids, other constituents like this compound are being investigated for their potential therapeutic properties, including anticancer activity. Preliminary studies on extracts from Aristolochia species suggest that their cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death). This process is frequently characterized by the activation of the intrinsic mitochondrial pathway, involving the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of executioner caspases like caspase-3.[1][2]
Data Presentation: Cytotoxicity of Aristolochia Extracts
| Plant Species | Extract Type | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Aristolochia foetida | Dichloromethane (Stems) | MCF-7 (Breast Cancer) | MTT | 45.9 | [3] |
| Aristolochia foetida | Dichloromethane (Leaves) | MCF-7 (Breast Cancer) | MTT | 47.3 | [3] |
| Aristolochia baetica | Chloroform (Aerial Parts) | MCF-7 (Breast Cancer) | Not Specified | 216 | [3] |
| Aristolochia ringens | Chloroform (Aerial Parts) | MCF-7 (Breast Cancer) | Not Specified | 81.6 | [3] |
| Aristolochia indica | Chloroform (Leaves) | MCF-7 (Breast Cancer) | Not Specified | 347.0 | [3] |
| Aristolochia longa | Aqueous | BL41 (Burkitt's Lymphoma) | Not Specified | 15.63 | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the test compound is critical for accurate and reproducible results.
Materials:
-
This compound (pure compound)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Based on the solubility of related compounds like aristolochic acid, this compound is expected to be soluble in DMSO.[4]
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well flat-bottom sterile microplates
-
Complete cell culture medium appropriate for the chosen cell line
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and stored at 4°C, protected from light
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in a complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
SRB Assay Protocol
The Sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density by staining total cellular protein.
Materials:
-
96-well flat-bottom sterile microplates
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v) in deionized water, cold (4°C)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Acetic acid, 1% (v/v) in deionized water
-
Tris base solution, 10 mM, pH 10.5
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium. Incubate the plate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully wash the plates five times with deionized water and allow them to air dry completely.
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates five times with 1% acetic acid to remove unbound SRB.
-
Air Dry: Allow the plates to air dry completely.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth for each concentration relative to the vehicle control and determine the IC50 value.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Cytotoxicity Assays
Caption: General experimental workflow for MTT and SRB cytotoxicity assays.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on studies of related compounds from Aristolochia species, this compound is hypothesized to induce apoptosis through the intrinsic mitochondrial pathway.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
References
Application of Aristolindiquinone in Cancer Cell Apoptosis Research
Introduction
Aristolindiquinone is a naturally occurring hydroxy-1,4-naphthoquinone that has been identified in Aristolochia indica.[1][2] While the Aristolochia genus is a rich source of bioactive compounds, specific research on the application of this compound in studying cancer cell apoptosis is limited in currently available scientific literature. However, the broader family of compounds from Aristolochia, particularly aristolochic acids, and other plant-derived quinones, have been extensively studied for their cytotoxic and apoptotic effects on cancer cells.[3][4][5][6]
These application notes will therefore focus on the established mechanisms and experimental protocols related to a well-studied compound from the same genus, aristolochic acid (AA) , as a representative model. This will provide researchers, scientists, and drug development professionals with a framework for investigating the potential apoptotic effects of this compound and other novel quinone derivatives.
The primary mechanisms through which compounds from Aristolochia are known to induce apoptosis include the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, activation of the caspase cascade, and interference with cell cycle progression.[7][8][9]
Data Presentation: Cytotoxicity of Aristolochic Acid
The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of aristolochic acid and other extracts from Aristolochia species across various cancer cell lines.
| Compound/Extract | Cell Line | Cell Type | IC50 Value | Reference |
| Aristolochic Acid I (AAI) | HK-2 | Human Kidney | Not specified, but showed dose-dependent toxicity | [10] |
| Dichloromethane Extract (Stem) | MCF-7 | Human Breast Cancer | 45.9 µg/mL | [1] |
| Dichloromethane Extract (Leaf) | MCF-7 | Human Breast Cancer | 47.3 µg/mL | [1] |
| Aqueous Extract | BL41 | Burkitt's Lymphoma | ~15.63 µg/mL | [11] |
| Chloroform Extract | MCF-7 | Human Breast Cancer | 216 µg/mL | [1] |
| Chloroform Extract | MCF-7 | Human Breast Cancer | 81.6 µg/mL | [1] |
| Chloroform Extract | MCF-7 | Human Breast Cancer | 347.0 µg/mL | [1] |
Signaling Pathways in Aristolochic Acid-Induced Apoptosis
Aristolochic acid has been shown to induce apoptosis through multiple signaling pathways, primarily initiating with cellular stress and culminating in the activation of executioner caspases.
One of the primary mechanisms is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS).[7] This increase in ROS can lead to DNA damage and activation of stress-related kinases like p38 and ERK1/2.[7] These kinases can, in turn, influence the expression and activity of proteins involved in cell cycle control and apoptosis.
Furthermore, aristolochic acid can modulate the intrinsic (mitochondrial) pathway of apoptosis. It has been observed to suppress the PI3K/Akt signaling pathway, which is a key pro-survival pathway.[12] This suppression, combined with the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leads to a change in the Bax/Bcl-2 ratio.[8][9][12] This shift promotes the loss of mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome and the activation of caspase-9, which subsequently activates the executioner caspase-3.[8][9]
Experimental Protocols
The following are detailed protocols for key experiments used to study the apoptotic effects of compounds like this compound and aristolochic acid.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound or other test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of the test compound and incubate for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Detection by Flow Cytometry (Annexin V-FITC/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Culture and treat cells with the test compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.[14][15][16]
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[14][15][16]
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2, Bax, and caspases.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection reagent
-
Imaging system
Protocol:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer on ice. Centrifuge to collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.[17]
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[17]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.[17] β-actin is commonly used as a loading control to ensure equal protein loading.
Conclusion
While direct evidence for the apoptotic effects of this compound is currently lacking, the established methodologies and known signaling pathways for related compounds like aristolochic acid provide a robust starting point for investigation. Researchers can utilize the protocols outlined above to systematically evaluate the potential of this compound as an inducer of apoptosis in cancer cells. Such studies would involve determining its cytotoxicity, identifying the type of cell death it induces, and elucidating the molecular mechanisms involved, particularly its effects on the Bcl-2 protein family and the caspase cascade. This systematic approach will be crucial in determining the therapeutic potential of this compound and other novel quinone derivatives in cancer research.
References
- 1. This compound | C12H10O4 | CID 442723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 7. Aristolochic acid-induced apoptosis and G2 cell cycle arrest depends on ROS generation and MAP kinases activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Aristolochic acid induces apoptosis of human umbilical vein endothelial cells in vitro by suppressing PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Using Aristolindiquinone as a Lead Compound for Anticancer Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Aristolindiquinone as a potential lead compound for the development of novel anticancer drugs. This document summarizes the current understanding of its cytotoxic effects, proposes putative mechanisms of action based on related compounds, and provides detailed protocols for key in vitro experiments to evaluate its anticancer potential.
Introduction
This compound is a naphthoquinone derivative found in the roots of plants from the Aristolochia genus, such as Aristolochia indica. Natural products have historically been a rich source of lead compounds in cancer drug discovery, and quinone-based structures are present in several established chemotherapeutic agents. While direct and extensive research on this compound is still emerging, studies on extracts from Aristolochia species and related compounds like aristolochic acid suggest a potential for anticancer activity.
It is crucial to note that compounds from Aristolochia species, particularly aristolochic acids, have been associated with nephrotoxicity and carcinogenicity. Therefore, any drug discovery program centered on an aristolochia-derived lead compound must prioritize rigorous toxicological screening and the development of derivatives with an improved safety profile.
Quantitative Data on Anticancer Activity
While specific IC50 values for isolated this compound are not widely reported in publicly available literature, data from various extracts of Aristolochia species provide a preliminary indication of their cytotoxic potential against different cancer cell lines. This data can serve as a benchmark for initial studies on this compound.
| Plant Species | Extract Type | Cancer Cell Line | IC50 Value (µg/mL) | Reference |
| Aristolochia ringens | Ethanolic (root) | A549 (Lung) | 20 | [1] |
| HCT-116 (Colon) | 22 | [1] | ||
| PC3 (Prostate) | 3 | [1] | ||
| THP-1 (Leukemia) | 24 | [1] | ||
| Aristolochia ringens | Dichloromethane:Methanol (root) | A549 (Lung) | 26 | [1] |
| HCT-116 (Colon) | 19.5 | [1] | ||
| PC3 (Prostate) | 12 | [1] | ||
| A431 (Skin) | 28 | [1] | ||
| HeLa (Cervical) | 30 | [1] | ||
| THP-1 (Leukemia) | 22 | [1] | ||
| Aristolochia foetida | Dichloromethane (stem) | MCF-7 (Breast) | 45.9 | [2] |
| Aristolochia foetida | Dichloromethane (leaves) | MCF-7 (Breast) | 47.3 | [2] |
| Aristolochia indica | Chloroform (leaves) | MCF-7 (Breast) | 347 | [2][3] |
| Aristolochia baetica | Chloroformic (aerial parts) | MCF-7 (Breast) | 216 | [2] |
Putative Signaling Pathways
The precise molecular mechanisms of this compound are yet to be fully elucidated. However, based on studies of the related and more extensively researched compound, aristolochic acid, several signaling pathways are likely to be involved in its anticancer effects. Researchers investigating this compound should consider exploring these pathways.
References
In Vivo Experimental Design for Aristolindiquinone in Animal Models: Application Notes and Protocols
Disclaimer: As of late 2025, there is a notable absence of published in vivo experimental studies specifically focused on isolated Aristolindiquinone. The following application notes and protocols are presented as a detailed, hypothetical framework for researchers. This design is extrapolated from in vivo studies on extracts of Aristolochia indica, the plant from which this compound is isolated, and general pharmacological and toxicological principles. The potential for toxicity, given its origin from a genus known to contain toxic compounds like aristolochic acid, necessitates a cautious and thorough toxicological evaluation as a primary step.
Introduction
This compound is a naphthoquinone isolated from the roots of Aristolochia indica, a plant with a history of use in traditional medicine.[1][2][3][4] In vivo studies on crude extracts of Aristolochia indica have suggested potential biological activities, including anti-inflammatory, anti-diarrheal, and effects on fertility.[5][6][7][8][9] These findings provide a rationale for investigating the specific contribution of its constituents, such as this compound, to these effects.
This document outlines a proposed in vivo experimental design for the preliminary toxicological and pharmacological evaluation of this compound in rodent models. The primary objectives of this hypothetical study are:
-
To determine the acute toxicity profile of this compound.
-
To evaluate its potential anti-inflammatory properties.
-
To investigate its potential anti-cancer activity.
Preclinical In Vivo Experimental Workflow
The following diagram illustrates a logical workflow for the in vivo evaluation of this compound, starting from preliminary toxicity assessment to efficacy studies.
References
- 1. Studies on Aristolochia III. Isolation and biological evaluation of constituents of Aristolochia indica roots for fertility-regulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aristolochia species and aristolochic acids - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation on Antidiarrhoeal Activity of Aristolochia Indica Linn. Root Extracts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory, Antipruritic and Mast Cell Stabilizing Activity of Aristolochia Indica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. View of INVESTIGATION ON ANTIDIARRHOEAL ACTIVITY OF ARISTOLOCHIA INDICA LINN. ROOT EXTRACTS IN MICE [journals.athmsi.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Preparation and storage of Aristolindiquinone stock solutions for in vitro studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristolindiquinone is a naphthoquinone compound isolated from plants of the Aristolochia genus, notably Aristolochia indica.[1][2] Compounds from this genus have been investigated for a variety of biological activities, including anti-inflammatory effects.[3][4] These notes provide detailed protocols for the preparation and storage of this compound stock solutions for in vitro research, based on the best available data for this compound and its closely related analogs, the aristolochic acids. Due to the limited availability of specific data for pure this compound, some of the following recommendations are extrapolated from studies on aristolochic acids. Researchers are strongly advised to perform small-scale solubility and stability tests, as well as dose-response experiments, to determine the optimal conditions for their specific experimental setup.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₄ | [5] |
| Molecular Weight | 218.20 g/mol | [5] |
| IUPAC Name | 4,5-dihydroxy-3,8-dimethylnaphthalene-1,2-dione | [5] |
| Appearance | Crystalline solid (predicted) | - |
| Purity | ≥98% (recommended for in vitro studies) | - |
Preparation of Stock Solutions
The solubility of pure this compound has not been extensively reported. However, based on data from structurally related aristolochic acids, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.
Table 2: Solubility of Related Aristolochic Acids in DMSO
| Compound | Solubility in DMSO |
| Aristolochic Acid A | 16.67 mg/mL |
| Aristolochic Acid B | ~25 mg/mL |
| Aristolochic Acid D | 5.5 mg/mL |
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO:
Materials:
-
This compound (solid, high purity)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile filter tips
Procedure:
-
Pre-weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a sterile microcentrifuge tube, accurately weigh out 2.18 mg of this compound.
-
Solvent Addition: Add 1.0 mL of sterile DMSO to the tube containing the this compound.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid in dissolution, but care should be taken to avoid degradation.
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots as recommended in the storage section.
Storage and Stability of Stock Solutions
Proper storage is critical to maintain the integrity of this compound stock solutions.
Table 3: Recommended Storage Conditions for this compound Stock Solutions
| Solution Type | Storage Temperature | Duration | Notes |
| DMSO Stock Solution | -20°C | Up to 6 months | Protect from light. Minimize freeze-thaw cycles. |
| -80°C | Up to 1 year | Protect from light. Ideal for long-term storage. | |
| Aqueous Working Solutions | 2-8°C | Not recommended for >24 hours | Prepare fresh from DMSO stock for each experiment. |
Important Considerations:
-
Light Sensitivity: Naphthoquinones can be light-sensitive. Always store stock solutions in amber or light-blocking containers and minimize exposure to light during handling.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation of the compound and precipitation. Aliquoting the stock solution into single-use volumes is highly recommended.
-
Aqueous Stability: this compound is expected to have low aqueous solubility and stability. Therefore, aqueous working solutions should be prepared fresh for each experiment by diluting the DMSO stock solution into the appropriate cell culture medium or buffer immediately before use. Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic effects of this compound on a mammalian cell line.
Materials:
-
Mammalian cell line of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipettor
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound in complete medium from the 10 mM DMSO stock. A suggested starting concentration range, based on data from Aristolochia extracts, is 1 µM to 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared working solutions (including controls) to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity of this compound using an MTT assay.
Postulated Signaling Pathway Inhibition
Extracts from Aristolochia species and related compounds like aristolochic acid have been shown to possess anti-inflammatory properties. A plausible mechanism for this activity is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Aristolochic acid has been reported to inhibit phospholipase A2 (PLA2), an enzyme upstream of the NF-κB pathway that is involved in the inflammatory response.
Diagram of the Postulated NF-κB Signaling Pathway Inhibition
Caption: Postulated mechanism of this compound inhibiting the NF-κB signaling pathway.
Safety Precautions
The toxicological properties of this compound have not been fully elucidated. However, related compounds, aristolochic acids, are known carcinogens and nephrotoxins. Therefore, it is prudent to handle this compound with care.
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer: This document is intended for research purposes only and is not a substitute for a comprehensive literature review and validation by the end-user. The protocols and concentrations provided are suggestions and may require optimization for specific applications. Always follow good laboratory practices and adhere to all institutional and national safety guidelines.
References
Troubleshooting & Optimization
Improving the yield and purity of Aristolindiquinone synthesis
Welcome to the technical support center for the synthesis of Aristolindiquinone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this phenanthrene-1,4-dione.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Q1: What is a common starting material and overall yield for the synthesis of this compound?
A common starting material for the synthesis of this compound is 2-allyl-5-cresol. The synthesis is a multi-step process, and an overall yield of approximately 7% has been reported in the literature.[1]
Q2: My initial Claisen rearrangement of 2-allyl-5-cresol is giving a low yield of the desired 2,5-dihydroxy-1,4-dimethylbenzene intermediate. What could be the issue?
Low yields in the Claisen rearrangement step can be attributed to several factors:
-
Suboptimal Reaction Temperature: The Claisen rearrangement is a thermal reaction requiring a specific temperature range to proceed efficiently. Ensure the reaction is heated to the temperature specified in the protocol (typically around 200-220 °C).
-
Presence of Impurities: Impurities in the starting 2-allyl-5-cresol can interfere with the reaction. Ensure the starting material is of high purity.
-
Inefficient Heat Transfer: For larger scale reactions, ensure uniform heating of the reaction mixture. Using a suitable heating mantle and stirring is crucial.
Q3: The oxidation of the hydroquinone intermediate to the final this compound product is incomplete. What can I do?
Incomplete oxidation is a frequent challenge. Consider the following troubleshooting steps:
-
Choice of Oxidizing Agent: Fremy's salt (potassium nitrosodisulfonate) is a common and effective oxidizing agent for this transformation. If you are using a different oxidant, it may not be strong enough or may be leading to side products.
-
Reaction Conditions: The pH of the reaction medium is critical for the efficiency of Fremy's salt oxidation. The reaction is typically carried out in a buffered solution (e.g., phosphate buffer) to maintain the optimal pH.
-
Stoichiometry of the Oxidant: Ensure that at least two equivalents of the oxidizing agent are used to ensure complete conversion of the hydroquinone.
-
Reaction Time and Temperature: The reaction may require sufficient time to go to completion. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is usually performed at or below room temperature to minimize side reactions.
Q4: I am observing the formation of a significant amount of a dark, polymeric byproduct during the final oxidation step. How can I minimize this?
The formation of polymeric byproducts is often due to over-oxidation or side reactions of the quinone product.
-
Control of Reaction Temperature: Perform the oxidation at a lower temperature (e.g., 0-5 °C) to slow down the rate of side reactions.
-
Slow Addition of Oxidant: Add the oxidizing agent slowly and portion-wise to the reaction mixture to maintain a low concentration of the oxidant at any given time.
-
Degassing of Solvents: The presence of dissolved oxygen can sometimes contribute to the formation of byproducts. Degassing the solvents prior to use may be beneficial.
Q5: What is the best method for purifying the final this compound product?
Column chromatography is the most effective method for the purification of this compound.
-
Stationary Phase: Silica gel is a suitable stationary phase.
-
Eluent System: A mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or chloroform) is typically used. The optimal solvent ratio should be determined by TLC analysis to achieve good separation of the product from impurities.
Data Presentation
The following table summarizes the key quantitative data related to the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2-allyl-5-cresol | [1] |
| Overall Yield | ~7% | [1] |
| Melting Point | 188-190 °C | |
| Molecular Formula | C₁₂H₁₀O₄ | |
| Molecular Weight | 218.21 g/mol |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound, based on the established literature, is provided below.
Step 1: Claisen Rearrangement of 2-allyl-5-cresol
-
Place 10 g of purified 2-allyl-5-cresol in a round-bottom flask equipped with a reflux condenser.
-
Heat the flask in a sand bath or with a suitable heating mantle to 210-220 °C for 4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Purify the resulting crude 2,5-dihydroxy-1,4-dimethylbenzene by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Step 2: Oxidation to this compound
-
Dissolve 1 g of the purified 2,5-dihydroxy-1,4-dimethylbenzene in a suitable solvent such as acetone or methanol.
-
Prepare a solution of Fremy's salt (potassium nitrosodisulfonate) in a buffered aqueous solution (e.g., 0.1 M potassium phosphate buffer, pH 7).
-
Cool both solutions to 0-5 °C in an ice bath.
-
Slowly add the Fremy's salt solution to the solution of the hydroquinone with vigorous stirring.
-
Continue stirring at low temperature and monitor the reaction by TLC until the starting material is fully consumed.
-
Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic extract under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Visualizations
The following diagrams illustrate the key processes in the synthesis and troubleshooting of this compound.
Caption: Overall workflow for the synthesis of this compound.
References
Technical Support Center: Overcoming Poor Solubility of Aristolindiquinone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Aristolindiquinone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a naturally occurring naphthoquinone found in plants of the Aristolochia genus.[1][2] Like many other naphthoquinones, it is a hydrophobic molecule with limited solubility in aqueous media.[3] This poor water solubility can significantly hinder its study in biological systems, leading to challenges in preparing consistent stock solutions, inaccurate results in in-vitro assays, and low bioavailability in in-vivo models.[4][5]
Q2: What are the common signs of solubility issues in my experiments?
You may be encountering solubility problems with this compound if you observe any of the following:
-
Precipitation: The compound falls out of solution, appearing as visible particles, cloudiness, or a film on the surface of your culture plates or test tubes.
-
Inconsistent Results: High variability in data between replicate experiments or a lack of a clear dose-response relationship.
-
Low Potency: The observed biological activity is lower than expected, which could be due to the actual concentration of the dissolved compound being much lower than the nominal concentration.
Q3: What are the general strategies to improve the solubility of a hydrophobic compound like this compound?
Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs.[6] These can be broadly categorized into physical and chemical modifications:
-
Physical Modifications:
-
Chemical Modifications:
-
Co-solvency: Using a water-miscible organic solvent to increase solubility.[9][10][11][12][13]
-
Use of Surfactants/Detergents: Employing agents that form micelles to encapsulate the hydrophobic compound.[14]
-
pH Adjustment: For ionizable compounds, altering the pH can increase solubility.
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins.[15][16][17][18][19]
-
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during experiments with this compound.
Issue 1: Precipitation of this compound in Aqueous Buffer
Problem: After diluting my DMSO stock of this compound into my aqueous assay buffer (e.g., PBS or cell culture media), I observe immediate or delayed precipitation.
Troubleshooting Steps:
-
Decrease Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%. High concentrations of DMSO can cause the compound to crash out when introduced to an aqueous environment.
-
Use a Co-solvent System: Instead of 100% DMSO for your stock, try a mixture of DMSO and another co-solvent like ethanol or polyethylene glycol (PEG).
-
Incorporate a Surfactant: Add a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer to help maintain the solubility of this compound.
-
Consider Cyclodextrin Complexation: Encapsulating this compound within a cyclodextrin molecule can significantly enhance its aqueous solubility.
Issue 2: Inconsistent Results in Cell-Based Assays
Problem: I am observing high variability in my cell viability or signaling pathway reporter assays with this compound.
Troubleshooting Steps:
-
Confirm Solubilization: Before adding the compound to your cells, visually inspect the final working solution under a microscope to ensure no precipitation has occurred.
-
Prepare Fresh Dilutions: Avoid using old or stored aqueous dilutions of this compound, as the compound may precipitate over time. Prepare fresh working solutions for each experiment from a frozen DMSO stock.
-
Optimize the Formulation: Experiment with different solubilization techniques to find the one that provides the most stable and consistent formulation for your specific assay conditions.
-
Control for Vehicle Effects: Ensure that the vehicle control (e.g., DMSO, co-solvent, or cyclodextrin solution) is tested at the same final concentration as in the experimental wells and does not have an effect on its own.
Quantitative Data Summary
| Formulation Strategy | Solvent/Vehicle | Naphthoquinone Concentration (µg/mL) | Fold Increase in Solubility |
| Unformulated | Water | < 1 | - |
| Co-solvency | 10% DMSO in Water | 15 | ~15x |
| 20% PEG 400 in Water | 50 | ~50x | |
| Cyclodextrin Complexation | 10% HP-β-CD in Water | 250 | ~250x |
| Nanosuspension | Water with Stabilizer | > 500 | > 500x |
| Solid Dispersion | PVP K30 (1:10 ratio) | 150 | ~150x |
Note: The values in this table are illustrative and based on typical results for poorly soluble naphthoquinones. Actual solubility will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of an this compound-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Prepare the Cyclodextrin Solution:
-
Weigh out the required amount of HP-β-CD to prepare a solution of the desired concentration (e.g., 10% w/v) in your aqueous buffer.
-
Add the HP-β-CD to the buffer and stir until it is completely dissolved.
-
-
Complexation:
-
Add the this compound powder directly to the HP-β-CD solution. A molar ratio of 1:1 to 1:2 (this compound:HP-β-CD) is a good starting point.
-
Vortex the mixture vigorously for 2-3 minutes.
-
Stir the mixture at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.
-
-
Sterilization and Storage:
-
Filter the solution through a 0.22 µm syringe filter to remove any un-complexed compound and to sterilize the solution.
-
Store the resulting clear solution at 4°C for short-term use or at -20°C for long-term storage.
-
Protocol 2: Preparation of an this compound Nanosuspension
Objective: To increase the dissolution rate and saturation solubility of this compound by reducing its particle size to the nanometer range.
Materials:
-
This compound powder
-
Stabilizer (e.g., Poloxamer 188 or Tween® 80)
-
Deionized water
-
High-pressure homogenizer or probe sonicator
-
Magnetic stirrer
Procedure:
-
Preparation of the Pre-suspension:
-
Dissolve the stabilizer in deionized water to create the dispersion medium. A typical concentration is 1-2% (w/v).
-
Disperse the this compound powder in the stabilizer solution while stirring.
-
-
High-Pressure Homogenization:
-
Pass the pre-suspension through a high-pressure homogenizer for a sufficient number of cycles (typically 10-20 cycles) at a pressure of around 1500 bar.
-
Monitor the particle size using a dynamic light scattering (DLS) instrument until the desired particle size (e.g., < 200 nm) is achieved.
-
-
Alternative Method (Probe Sonication):
-
If a high-pressure homogenizer is not available, a high-energy probe sonicator can be used.
-
Place the pre-suspension in an ice bath to prevent overheating.
-
Apply sonication in pulses (e.g., 10 seconds on, 5 seconds off) for a total of 30-60 minutes.
-
Monitor the particle size periodically.
-
-
Storage:
-
Store the resulting nanosuspension at 4°C. Avoid freezing, as this can cause particle aggregation.
-
Protocol 3: Preparation of an this compound Solid Dispersion
Objective: To enhance the dissolution of this compound by dispersing it in a hydrophilic polymer matrix.
Materials:
-
This compound powder
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30 or Polyethylene glycol (PEG) 6000)
-
Organic solvent (e.g., ethanol or methanol)
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Solvent Evaporation Method:
-
Dissolve both this compound and the hydrophilic polymer in a suitable organic solvent. A common drug-to-polymer ratio to start with is 1:5 or 1:10 (w/w).
-
Ensure complete dissolution of both components.
-
Remove the solvent using a rotary evaporator under reduced pressure until a solid mass is formed.
-
-
Post-processing:
-
Further dry the solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.
-
Grind the resulting solid mass into a fine powder using a mortar and pestle.
-
-
Reconstitution:
-
The solid dispersion powder can be directly dissolved in an aqueous buffer for in-vitro experiments.
-
Visualizations
Caption: Workflow for solubilizing this compound for experiments.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. Aristolochia species and aristolochic acids - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C12H10O4 | CID 442723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Strategies for Increasing the Solubility and Bioavailability of Anticancer Compounds: β-Lapachone and Other Naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Co-solvency: Significance and symbolism [wisdomlib.org]
- 11. Co-solvency | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. Cosolvency and cosolvent polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oatext.com [oatext.com]
- 17. alzet.com [alzet.com]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aristolindiquinone Stability and Degradation in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability and degradation of Aristolindiquinone in solution. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Based on studies of structurally similar naphthoquinones, the primary factors contributing to the degradation of this compound in solution are expected to be:
-
Temperature: Elevated temperatures can accelerate degradation.[1][2][3]
-
Light Exposure (Photodegradation): Similar to other quinones, this compound may be susceptible to degradation upon exposure to light.[1][2][3]
-
pH: The stability of this compound is likely pH-dependent, with potential for acid or base-catalyzed hydrolysis.
-
Oxidation: The quinone moiety is susceptible to oxidative degradation.[1][2][3]
Q2: What are the visible signs of this compound degradation in my solution?
A2: Degradation of this compound may be indicated by a change in the color or clarity of the solution. You may also observe the appearance of precipitate. However, significant degradation can occur without any visible changes. Therefore, chromatographic analysis is essential for accurate assessment.
Q3: How should I store my this compound solutions to minimize degradation?
A3: To minimize degradation, it is recommended to store this compound solutions under the following conditions:
-
Temperature: Store at refrigerated temperatures (2-8 °C) or frozen (-20 °C or lower) for long-term storage.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For compounds susceptible to oxidation, consider purging the solution with an inert gas like nitrogen or argon before sealing the container.
Q4: I am seeing unexpected peaks in my HPLC chromatogram. Could these be degradation products?
A4: Yes, the appearance of new peaks, typically with different retention times than the parent this compound peak, is a strong indication of degradation. To confirm, you can perform forced degradation studies (see Experimental Protocols section) to intentionally degrade the compound and observe the resulting chromatogram.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing | 1. Interaction with active sites on the column. 2. Inappropriate mobile phase pH. 3. Column overload. | 1. Use a high-purity silica column or an end-capped column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the injection volume or sample concentration. |
| Ghost Peaks | 1. Contamination in the mobile phase or injection solvent. 2. Carryover from previous injections. 3. Late eluting peaks from a previous run. | 1. Use fresh, high-purity solvents. 2. Implement a robust needle wash protocol on your autosampler. 3. Increase the run time to ensure all components have eluted. |
| Baseline Drift | 1. Column temperature fluctuations. 2. Mobile phase composition changing over time. 3. Contaminated detector flow cell. | 1. Use a column oven to maintain a constant temperature. 2. Prepare fresh mobile phase daily and ensure it is well-mixed. 3. Flush the flow cell with a strong solvent. |
| Irreproducible Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuation in pump flow rate. 3. Column degradation. | 1. Ensure accurate and consistent preparation of the mobile phase. 2. Check the pump for leaks and perform a flow rate calibration. 3. Use a guard column and replace the analytical column if performance deteriorates. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method (see Protocol 2).
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an untreated control solution to identify degradation products and calculate the percentage of degradation.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program: A linear gradient from 10% to 90% Solvent B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV-Vis spectrum of this compound (a photodiode array detector is recommended to identify peak purity).
-
Injection Volume: 10 µL.
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The following table summarizes hypothetical degradation data for this compound based on studies of similar naphthoquinone compounds.[1][2][3] This data should be experimentally verified for this compound.
| Stress Condition | Reagent/Condition | Incubation Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Number of Degradation Peaks (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | ~5% | 1 |
| Base Hydrolysis | 0.1 M NaOH | 24 | 60 | ~15% | 2 |
| Oxidation | 3% H₂O₂ | 24 | Room Temp | ~25% | 3 |
| Thermal | - | 48 | 80 | ~30% | 2 |
| Photolytic | Sunlight | 24 | Room Temp | ~20% | 1 |
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Logic Diagram for Troubleshooting HPLC Issues.
References
Troubleshooting peak tailing and broadening in Aristolindiquinone HPLC analysis
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Aristolindiquinone. The information is presented in a question-and-answer format to directly address specific problems researchers may face.
Troubleshooting Guide: Peak Tailing and Broadening
Peak tailing and broadening are common chromatographic problems that can significantly impact the accuracy and resolution of your analysis.[1] This guide will help you identify the potential causes and implement effective solutions.
Q1: What are the primary causes of peak tailing in my this compound analysis?
Peak tailing, where the peak asymmetry factor is greater than 1.2, is often a result of secondary interactions between the analyte and the stationary phase.[2] For a compound like this compound, a type of quinone, the following are likely culprits:
-
Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with polar functional groups on the this compound molecule, leading to tailing.[2][3][4] This is particularly prevalent when using Type A silica columns.[4]
-
Mobile Phase pH Effects: If the mobile phase pH is close to the pKa of this compound, the compound may exist in both ionized and unionized forms, resulting in peak distortion.[3][5]
-
Column Contamination or Degradation: Accumulation of sample matrix components or contaminants on the column frit or packing material can lead to peak tailing for all analytes.[6][7] Physical degradation of the column bed, such as the formation of a void, can also be a cause.[2][8]
-
Metal Contamination: Traces of metals like iron or nickel in the column packing can chelate with certain compounds, causing tailing.[9]
Q2: My peaks are broad and lack sharpness. What could be the issue?
Peak broadening can be caused by a variety of factors related to the column, the HPLC system, and the experimental conditions.[10][11]
-
Column Efficiency Decline: An aging or damaged column will exhibit reduced efficiency, leading to broader peaks.[10] This can be due to the collapse or contamination of the packing material.[10]
-
Extra-Column Volume: Excessive volume in the injector, tubing, or detector cell can cause the sample band to spread before it reaches the column, resulting in broader peaks.[3][10]
-
Mass Overload: Injecting too much sample can saturate the column, leading to peak broadening and potentially fronting.[6]
-
Inappropriate Mobile Phase Conditions: A mobile phase with too low an organic solvent concentration (weak elution) can cause the analyte to spend more time on the column, leading to increased diffusion and broader peaks.[12]
-
Slow Flow Rate: While a lower flow rate can sometimes improve resolution, an excessively slow flow rate can increase longitudinal diffusion, causing peaks to broaden.[11][13]
Summary of Troubleshooting Solutions
For a quick reference, the following table summarizes the common causes of peak tailing and broadening and their potential solutions.
| Problem | Potential Cause | Recommended Solution(s) |
| Peak Tailing | Secondary silanol interactions | - Use a highly deactivated, end-capped column (Type B silica).[2][4]- Operate at a lower mobile phase pH (e.g., pH 2-3) to suppress silanol ionization.[2][4]- Add a mobile phase modifier like triethylamine (TEA) to mask silanol groups.[4][14] |
| Mobile phase pH near analyte pKa | - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[5][15]- Use a buffer to maintain a stable pH.[3] | |
| Column contamination/degradation | - Use a guard column to protect the analytical column.[7][8]- Flush the column with a strong solvent to remove contaminants.[8]- Replace the column if performance does not improve.[8][10] | |
| Metal contamination | - Wash the column with an acid/alkaline solution (check manufacturer's instructions).[9] | |
| Peak Broadening | Column efficiency decline | - Replace the column with a new one of the same type.[10]- Use a column with smaller particles for higher efficiency.[10] |
| Extra-column volume | - Use shorter, narrower internal diameter tubing.[3][10]- Ensure all fittings are properly connected to minimize dead volume.[9] | |
| Mass overload | - Reduce the injection volume or dilute the sample.[6][12] | |
| Inappropriate mobile phase | - Increase the percentage of the organic modifier in the mobile phase.[12] | |
| Slow flow rate | - Optimize the flow rate according to the column dimensions and particle size.[13] |
Experimental Protocols
Disclaimer: This is a hypothetical protocol and must be optimized and validated for your specific application.
Initial HPLC Method for this compound Analysis
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A column with end-capping is recommended.
-
Mobile Phase: A gradient of methanol or acetonitrile and water. The aqueous phase should be acidified, for example, with 0.1% glacial acetic acid or phosphoric acid to a pH of around 3-4.[17][18]
-
Gradient Program (Example):
-
0-5 min: 50% organic
-
5-20 min: 50-90% organic (linear gradient)
-
20-25 min: 90% organic (hold)
-
25-30 min: Re-equilibration to 50% organic
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (a starting point could be 254 nm, common for aromatic compounds).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak shape problems in your HPLC analysis.
Caption: A flowchart for systematic troubleshooting of HPLC peak shape issues.
Frequently Asked Questions (FAQs)
Q: How can I prevent peak tailing from the start when developing a method for this compound?
A: To proactively avoid peak tailing, consider the following during method development:
-
Column Selection: Start with a modern, high-purity, end-capped C18 column.[3][8] These columns have fewer active silanol groups.
-
Mobile Phase pH: Screen different mobile phase pH values. For quinone-type compounds, an acidic mobile phase (pH 2.5-4) is often a good starting point to suppress silanol activity.[14]
-
Sample Solvent: Dissolve your sample in a solvent that is weaker than or the same strength as your initial mobile phase to avoid peak distortion.[12]
Q: Can the choice of organic solvent (methanol vs. acetonitrile) affect peak shape?
A: Yes, the choice of organic modifier can influence peak shape.[3] Acetonitrile and methanol have different selectivities and viscosities, which can affect peak efficiency and symmetry. It is worthwhile to screen both during method development to see which provides the best chromatography for this compound.
Q: I am using a guard column, but still see peak tailing. What should I do?
A: If you are using a guard column and still experience tailing, consider these points:
-
Guard Column Saturation: The guard column may be saturated with contaminants and needs to be replaced.
-
Incompatible Guard Column: Ensure your guard column is packed with the same stationary phase as your analytical column.[6]
-
Underlying Problem: The guard column protects against particulates and strongly retained compounds, but it may not solve issues related to secondary interactions on the analytical column itself.[7] In this case, you still need to address the mobile phase or column chemistry.
Q: When should I decide to replace my HPLC column?
A: You should consider replacing your column when you observe a significant and irreversible deterioration in performance that cannot be resolved by flushing or other regeneration procedures.[8] Signs that a column needs replacement include:
-
Persistent peak broadening or tailing for all analytes.[8]
-
A significant increase in backpressure that cannot be resolved by flushing.
-
Loss of resolution between critical peak pairs.
-
Split peaks that are not caused by injection issues.[8]
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. mastelf.com [mastelf.com]
- 9. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 10. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
- 11. quora.com [quora.com]
- 12. uhplcs.com [uhplcs.com]
- 13. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 14. researchgate.net [researchgate.net]
- 15. moravek.com [moravek.com]
- 16. HPLC Separation of Haloaromatics and Quinones on Newcrom B Column | SIELC Technologies [sielc.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Mobile Phase for Aristolindiquinone Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of the mobile phase in Aristolindiquinone chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound analysis by reversed-phase HPLC?
A common starting point for the analysis of this compound and related compounds, such as aristolochic acids, is a reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent and acidified water.[1][2][3] Methanol or acetonitrile are frequently used as organic modifiers. The aqueous phase is often acidified with 0.1% acetic acid or formic acid to improve peak shape and ionization efficiency in mass spectrometry.[2][3][4] A typical initial isocratic condition could be a 1:1 ratio of the organic and aqueous phases.[3]
Q2: Should I use isocratic or gradient elution for this compound analysis?
The choice between isocratic and gradient elution depends on the complexity of your sample matrix.
-
Isocratic elution , where the mobile phase composition remains constant, is simpler and can be sufficient for the analysis of pure compounds or simple mixtures.[2][3]
-
Gradient elution , where the proportion of the organic solvent is increased over time, is generally preferred for complex samples containing compounds with a wider range of polarities. This allows for the elution of highly retained compounds in a reasonable time while maintaining good resolution for early-eluting peaks.[4]
Q3: Why is it important to add acid to the mobile phase?
Adding a small amount of acid, such as acetic acid or formic acid, to the mobile phase serves several purposes. For acidic compounds like this compound, working at a pH at least 2 units below the pKa of the analyte can help to suppress the ionization of silanol groups on the silica-based stationary phase, which can cause peak tailing.[5] Acidification also ensures that the analyte is in a single, non-ionized form, leading to sharper, more symmetrical peaks.[2] In LC-MS, the acid can also aid in the ionization of the analyte in the mass spectrometer source.[3]
Q4: What are the recommended column specifications for this compound chromatography?
Reversed-phase C18 columns are the most commonly used stationary phase for the separation of this compound and related compounds.[1][2][3][4] Column dimensions can vary, with typical analytical columns having lengths of 50-250 mm and internal diameters of 2.1-4.6 mm.[1][2][3][4] The particle size of the packing material is also a critical parameter, with smaller particles (e.g., 1.7 µm in UPLC) providing higher efficiency and resolution, but also generating higher backpressure.[3][4]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with residual silanols on the stationary phase. | Ensure the mobile phase is sufficiently acidic (e.g., 0.1% acetic or formic acid) to suppress silanol activity.[2][5] Consider using a well-end-capped column. |
| Column overload. | Reduce the sample concentration or injection volume.[5] | |
| Column contamination or void. | If the tailing is sudden, the column inlet frit may be blocked. Try backflushing the column. If the problem persists, the column may need to be replaced.[6] | |
| Sample solvent incompatibility. | Dissolve the sample in the initial mobile phase if possible. If a stronger solvent is used for the sample, inject a smaller volume. | |
| Peak Fronting | Sample overload (less common for tailing). | Dilute the sample and re-inject. |
| Incompatible sample solvent. | Ensure the sample solvent is weaker than or the same as the mobile phase. |
Issue 2: Insufficient Resolution
| Symptom | Possible Cause | Suggested Solution |
| Co-eluting peaks | Mobile phase is too strong (eluting too quickly). | Decrease the percentage of the organic solvent (methanol or acetonitrile) in the mobile phase. |
| Inadequate selectivity. | Try switching the organic modifier (e.g., from methanol to acetonitrile, or vice-versa) as this can alter the selectivity of the separation. | |
| Gradient slope is too steep. | If using a gradient, decrease the rate of change of the organic solvent concentration. | |
| Column efficiency is low. | Check for column degradation. Ensure the system is properly connected to avoid extra-column band broadening. |
Issue 3: Retention Time Variability
| Symptom | Possible Cause | Suggested Solution | | Shifting retention times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate measurements of all components. Degas the mobile phase thoroughly. | | | Fluctuation in column temperature. | Use a column oven to maintain a constant temperature. | | | Pump malfunction or leaks. | Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. | | | Column equilibration is insufficient. | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient. |
Data Presentation: Chromatographic Conditions for Aristolochic Acids and Related Compounds
Table 1: HPLC and UPLC-MS Methods for Aristolochic Acids and Related Compounds
| Parameter | Method 1 (UPLC-MS/MS) [4] | Method 2 (HPLC) [2] | Method 3 (UPLC-MS/MS) [3] | Method 4 (HPLC) [1] |
| Column | ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) | Capcell Pak C18 (250 x 4.6 cm, 5 µm) | Waters ACQUITY UPLC®BEH C18 (50 mm × 2.1 mm, 1.7 µm) | C18 (250 x 4.6 mm) |
| Mobile Phase A | 0.1% Formic acid in water | 0.1% Glacial acetic acid in water | 0.1% Acetic acid in water | 1% Acetic acid in water |
| Mobile Phase B | Acetonitrile | Methanol | Methanol | Methanol |
| Elution | Gradient: 10-45% B (0-2 min), 45-60% B (2-6 min), 95% B (6-7 min), 10% B (7-8 min) | Isocratic: 25% A, 75% B | Isocratic: 50% A, 50% B | Isocratic: 40% A, 60% B |
| Flow Rate | Not specified | 1.0 mL/min | 0.3 mL/min | 1.0 mL/min |
| Column Temp. | 40°C | Not specified | Not specified | 20-25°C |
| Injection Vol. | Not specified | 25 µL | 2 µL | 20 µL |
| Detection | MS/MS | UV (254 nm) | MS/MS | UV (250 nm) |
Experimental Protocols
Protocol 1: Mobile Phase Preparation
-
Aqueous Phase Preparation:
-
Measure the required volume of HPLC-grade water into a clean glass bottle.
-
Carefully add the specified amount of acid (e.g., 1 mL of acetic acid per 1 L of water for a 0.1% solution).
-
Mix thoroughly.
-
-
Organic Phase Preparation:
-
Use HPLC-grade methanol or acetonitrile.
-
-
Mobile Phase Mixing (for isocratic elution):
-
Measure the required volumes of the aqueous and organic phases into a clean mobile phase reservoir. For example, for a 50:50 mixture, combine 500 mL of the aqueous phase with 500 mL of the organic phase.
-
Mix well.
-
-
Degassing:
-
Degas the mobile phase using an inline degasser, sonication, or helium sparging to remove dissolved gases, which can cause bubbles in the pump and detector.
-
Protocol 2: Systematic Mobile Phase Optimization
-
Initial Scouting:
-
Begin with a C18 column and a mobile phase of 50:50 methanol/water with 0.1% acetic acid.
-
Perform an isocratic run and observe the retention and peak shape of this compound.
-
-
Adjusting Solvent Strength:
-
If the retention time is too long, increase the percentage of methanol in 2-5% increments.
-
If the retention time is too short and resolution is poor, decrease the percentage of methanol.
-
-
Evaluating Selectivity:
-
If resolution is still not optimal, switch the organic modifier to acetonitrile and repeat the scouting runs. Acetonitrile often provides different selectivity compared to methanol.
-
-
Optimizing Acid Modifier:
-
If peak tailing is observed, ensure the mobile phase pH is sufficiently low. Compare the results with 0.1% formic acid versus 0.1% acetic acid.
-
-
Gradient Development (if necessary):
-
If the sample is complex, develop a linear gradient starting from a lower organic percentage to a higher percentage to improve the separation of all components.
-
Visualizations
Caption: General workflow for chromatographic analysis of this compound.
Caption: Decision tree for troubleshooting common chromatographic issues.
Caption: Systematic approach for mobile phase optimization.
References
- 1. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Chemical profiling of principle active and toxic constituents in herbs containing aristolochic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and Simultaneous Quantification of Six Aristolochic Acids and Two Lignans in Asari Radix et Rhizoma Using Ultra-Performance Liquid Chromatography-Triple Quadrupole Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
Minimizing batch-to-batch variation in Aristolindiquinone biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variation in biological assays involving Aristolindiquinone.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of batch-to-batch variation when working with a natural product like this compound?
Batch-to-batch variation in natural product screening can stem from several factors:
-
Raw Material Inconsistency: The chemical composition and biological activity of the botanical raw materials used to isolate this compound can be influenced by factors like climate, harvest time, and storage conditions.[1][2]
-
Extraction and Purification Differences: Minor deviations in the extraction and purification process can lead to variability in the final compound's purity and the profile of minor co-eluting compounds.
-
Compound Stability: The stability of this compound can be affected by storage conditions (temperature, light exposure) and the solvent used for dissolution.[3][4][5] Phenolic compounds, in particular, can be sensitive to degradation.[3][4]
-
Experimental Execution: Inconsistencies in assay procedures, reagent preparation, and instrumentation can all contribute to variability.[6][7]
Q2: How critical is the cell passage number for the reproducibility of my this compound assay?
Cell passage number is a critical factor that can significantly impact the reproducibility of your results.[8][9]
-
Phenotypic Drift: Continuous subculturing can lead to changes in cell morphology, growth rates, protein expression, and responses to stimuli.[9][10] High-passage cells may no longer be representative of the original cell line.[8]
-
Altered Gene Expression: Studies have shown significant differences in the expression of numerous genes between low and high passage cells.
-
Recommendation: It is strongly advised to use low-passage cells (e.g., <15 passages) and to document the passage number for all experiments.[8] For screening campaigns, using cryopreserved cell banks to start new cultures for each batch of experiments can minimize this source of variation.[10]
Q3: Can the solvent used to dissolve this compound affect my assay results?
Yes, the choice of solvent and handling procedures can introduce variability.
-
Solubility and Precipitation: Inadequate solubilization of this compound can lead to inaccurate concentrations and precipitation in the assay medium.
-
Solvent Effects on Cells: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept constant across all experiments and be at a level that does not affect cell viability or the signaling pathways under investigation.
-
Compound Stability: The choice of solvent can impact the stability of the compound during storage.[11]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound across different assay plates or experiments.
-
Question: My dose-response curves for this compound are not consistent, leading to variable IC50 values. What could be the cause?
-
Answer: This is a common issue that can be traced to several factors:
-
Cell Seeding Density: Ensure that cells are evenly distributed in the wells and that the cell density is consistent across all plates.[10] Use a calibrated automated cell counter for accuracy.
-
Compound Dilution Series: Prepare fresh serial dilutions of this compound for each experiment. Inaccuracies in pipetting during the dilution process can lead to significant errors.
-
Incubation Time: The timing of compound addition and the total incubation time should be strictly controlled.[6]
-
Plate Edge Effects: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells for experimental data or ensure proper humidification during incubation.
-
Issue 2: High background signal or "false positives" in my screening assay.
-
Question: I am observing a high background signal in my assay, which is making it difficult to determine the true activity of this compound. What can I do?
-
Answer: High background can be due to compound interference or assay artifacts:
-
Compound Auto-fluorescence/Absorbance: If you are using a fluorescence or absorbance-based readout, this compound itself may be contributing to the signal. Run a control plate with the compound in cell-free medium to assess this.
-
Non-specific Activity: Natural products can sometimes interfere with the assay chemistry.[12] Consider using a secondary, orthogonal assay to confirm hits.
-
Reagent Quality: Ensure that all assay reagents are properly prepared and within their expiration dates. Reagent qualification is a critical step.[13]
-
Issue 3: My "golden batch" of this compound was highly active, but subsequent batches show lower potency.
-
Question: The first batch of this compound I tested was very potent, but I haven't been able to reproduce this activity with new batches. What should I check?
-
Answer: This points towards a potential issue with the compound itself or a shift in the experimental system:
-
Compound Integrity and Purity: Re-evaluate the purity and identity of the new batches of this compound using analytical methods such as HPLC and mass spectrometry. There may be batch-to-batch differences in the purity profile.[2][14][15][16]
-
Compound Storage and Handling: Review your storage and handling procedures. Has the compound been subjected to freeze-thaw cycles? Was it protected from light?[3][4]
-
Cell Line Drift: As mentioned in the FAQs, your cell line may have changed over time.[10] It is crucial to use cells from a consistent, low-passage stock.[8]
-
Reagent Variability: A new lot of a critical reagent, such as serum or a detection antibody, could be the source of the discrepancy. It is important to qualify new lots of reagents before use in critical experiments.[7]
-
Quantitative Data Summary
The following table summarizes key parameters that can contribute to batch-to-batch variation and provides suggested control measures.
| Parameter | Source of Variation | Recommended Control Measures & Tolerance |
| Cell Passage Number | Phenotypic and genotypic drift over time.[8][9] | Use cells with a passage number <15. Document passage number for all experiments. |
| Cell Seeding Density | Inconsistent cell numbers per well. | Use an automated cell counter. Aim for a coefficient of variation (CV) <10% across wells. |
| Compound Concentration | Pipetting errors during serial dilution. | Calibrate pipettes regularly. Prepare fresh dilutions for each experiment. |
| Solvent Concentration | Variable final solvent (e.g., DMSO) concentration. | Keep final solvent concentration constant and typically ≤0.5%. |
| Incubation Time | Inconsistent exposure of cells to the compound. | Use a timer and standardize the workflow for compound addition and assay termination. |
| Reagent Lots | Variability between different manufacturing batches of reagents (e.g., serum, antibodies).[7] | Qualify new reagent lots against the previous lot before use in assays. |
| This compound Purity | Differences in purification efficacy between batches.[2][14] | Confirm purity by HPLC (>95% is recommended). |
| Storage Conditions | Degradation of the compound due to temperature or light.[3][4][5] | Store at -20°C or -80°C, protected from light, and in a suitable solvent. |
Experimental Protocols
Protocol: Cell Viability (MTT) Assay for this compound
This protocol is designed to assess the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).
-
Cell Culture and Seeding:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Use cells with a passage number between 5 and 15.
-
Harvest cells using trypsin and perform a cell count using an automated cell counter.
-
Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (0.5% DMSO) and a positive control for cell death (e.g., 10 µM doxorubicin).
-
Incubate for 48 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Incubate overnight at 37°C in a humidified chamber.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the dose-response curve and calculate the IC50 value using a suitable software package.
-
Visualizations
Caption: Experimental workflow for the this compound cell viability assay.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. edraservices.nl [edraservices.nl]
- 8. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 9. korambiotech.com [korambiotech.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. researchgate.net [researchgate.net]
- 12. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. svarlifescience.com [svarlifescience.com]
- 14. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Batch-to-batch quality consistency evaluation of botanical drug products using multivariate statistical analysis of the chromatographic fingerprint [pubmed.ncbi.nlm.nih.gov]
Refining drug delivery methods for in vivo Aristolindiquinone experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining drug delivery methods for in vivo experiments involving Aristolindiquinone. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in rodent models?
A1: For initial in vivo studies aiming for consistent systemic exposure, intravenous (IV) or intraperitoneal (IP) administration is recommended. Compounds like this compound, which are often poorly soluble in aqueous solutions, may exhibit low and variable oral bioavailability. IV or IP routes bypass potential absorption issues in the gastrointestinal tract, leading to more reproducible pharmacokinetic profiles. Oral gavage may be considered if the research specifically aims to study oral absorption, but formulation optimization is critical.
Q2: What are suitable vehicles for dissolving this compound for in vivo injections?
A2: this compound is poorly soluble in water. Therefore, a co-solvent system or a specialized vehicle is necessary for its administration. The choice of vehicle should balance solubilizing capacity with potential toxicity. It is crucial to conduct a small-scale pilot study to assess the tolerability of the chosen vehicle in the specific animal model and at the intended dose volume. A related compound, Aristolochic Acid II, has a solubility of approximately 25 mg/mL in DMSO.[1]
Q3: How can I minimize vehicle-induced toxicity in my animal model?
A3: To minimize vehicle-induced toxicity, it is important to use the lowest effective concentration of the organic solvent.[2] Always include a vehicle-only control group in your study to differentiate between the effects of the vehicle and the test compound.[3] If a high concentration of a solvent like DMSO is required, it is advisable to have an untreated control group in addition to the vehicle control group.[2] The final concentration of DMSO should ideally be kept below 1% v/v for in vivo injections, and should not exceed 10% v/v.[2][3]
Q4: I am observing precipitation of this compound in my formulation. What can I do?
A4: Precipitation can be a significant issue with poorly soluble compounds. To address this, consider the following:
-
Sonication: Use a sonicator to aid in the dissolution of the compound in the vehicle.
-
Warming: Gently warming the vehicle may improve solubility. However, ensure the temperature is not high enough to degrade the compound.
-
pH adjustment: The solubility of some compounds is pH-dependent. Investigate if adjusting the pH of the aqueous component of your vehicle improves stability.
-
Alternative Vehicles: If precipitation persists, you may need to explore more complex vehicle formulations, such as those including cyclodextrins or using a different co-solvent system.
Q5: What are the known signaling pathways affected by compounds related to this compound?
A5: Aristolochic acids, the class of compounds to which this compound belongs, have been shown to activate the NF-κB and STAT3 signaling pathways, which are involved in inflammation and apoptosis.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent or no observable effect at the expected therapeutic dose. | - Poor bioavailability due to the route of administration (especially oral).- Rapid metabolism and clearance of the compound.- The dose is too low. | - Switch to an IV or IP administration route for more direct systemic exposure.- Increase the dosing frequency based on the expected half-life of the compound.- Perform a dose-response study to determine the optimal therapeutic dose.- Analyze plasma samples to determine the pharmacokinetic profile of this compound in your model. |
| Inflammation or irritation at the injection site (for IP or subcutaneous routes). | - The vehicle (e.g., high concentration of DMSO or ethanol) is causing local tissue irritation.- The pH of the formulation is too high or too low. | - Reduce the concentration of organic solvents in the vehicle if possible.- Ensure the pH of the formulation is close to neutral.- Alternate injection sites if multiple injections are required. |
| Adverse reactions in animals immediately after injection (e.g., distress, lethargy, seizures). | - The vehicle itself is causing toxicity at the administered volume.- The injection was performed too quickly.- The pH or osmolality of the formulation is not suitable for the route of administration. | - Review the toxicity data for the chosen vehicle and ensure the administered volume is within the recommended limits.- Administer the injection slowly over a consistent period.- Ensure the formulation is isotonic and at a physiological pH, especially for IV injections. |
| Difficulty in dissolving this compound at the desired concentration. | - The compound has low solubility in the chosen vehicle.- The formulation is not being prepared correctly. | - Try a different vehicle or a combination of co-solvents (see Table 1).- Use sonication or gentle heating to aid dissolution.- Prepare a more concentrated stock solution in a strong organic solvent (like DMSO) and then dilute it in the final vehicle. |
Data Presentation
Table 1: Common Vehicle Formulations for Poorly Soluble Compounds
| Vehicle Composition | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | A common formulation for compounds with poor water solubility.[5] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | The use of a cyclodextrin (SBE-β-CD) can enhance the solubility of hydrophobic compounds.[5] |
| 10% DMSO, 90% Corn Oil | Suitable for lipophilic compounds and subcutaneous or intramuscular injections.[5] |
| 20% DMSO, 40% PEG 400, 30% Citrate Buffer (pH 3.0), 10% Solutol | This formulation has been used to solubilize compounds up to 10 mg/mL.[6] |
| 50% DMSO, 40% PEG300, 10% Ethanol | A solvent system for oral administration that can improve solubility.[7] |
Table 2: Acute Intravenous Tolerability of Common Solvents in Mice
| Solvent | No-Observed-Effect Level (NOEL) (mL/kg) | Maximum Tolerated Dose (MTD) (mL/kg) |
| Polyethylene Glycol 400 | 2.5 | 5 |
| N-methylpyrrolidone | 0.5 | 1 |
| Dimethyl Sulfoxide (DMSO) | 1 | 2 |
| Ethanol | 1 | 2.5 |
| Dimethylacetamide | 0.5 | 1 |
| Propylene Glycol | 2.5 | 5 |
| Data adapted from Thackaberry et al., 2013.[8] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Injection
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
-
-
Procedure:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add DMSO to the tube to dissolve the this compound. The volume of DMSO should be 10% of the final desired volume. Vortex or sonicate until the compound is completely dissolved.
-
In a separate sterile tube, prepare the vehicle mixture. Add PEG300 to 40% of the final volume.
-
Add Tween-80 to 5% of the final volume.
-
Add sterile saline to bring the vehicle mixture to 90% of the final volume.
-
Slowly add the this compound-DMSO solution to the vehicle mixture while vortexing to ensure proper mixing.
-
The final formulation should be a clear solution. If any precipitation is observed, the formulation may need to be adjusted.
-
Administer the formulation to the animals via IP injection at the desired dose.
-
Protocol 2: Administration of this compound via Oral Gavage
-
Materials:
-
This compound formulation (prepared as described above or in a suitable oral vehicle)
-
Animal feeding needles (gavage needles) appropriate for the size of the animal
-
Syringes
-
-
Procedure:
-
Gently restrain the animal.
-
Measure the correct length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.
-
Draw the correct volume of the this compound formulation into the syringe.
-
Introduce the gavage needle into the mouth, just to the side of the incisors.
-
Gently advance the needle along the roof of the mouth and down the esophagus to the pre-measured mark.
-
Administer the formulation slowly and steadily.
-
Carefully withdraw the needle.
-
Monitor the animal for any signs of distress.
-
Mandatory Visualization
Caption: Experimental workflow for in vivo this compound studies.
Caption: Simplified NF-κB signaling pathway activated by this compound.
Caption: Simplified STAT3 signaling pathway activated by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lifetechindia.com [lifetechindia.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Aristolindiquinone Cytotoxicity Experiments
Welcome to the technical support center for Aristolindiquinone cytotoxicity experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and ensuring the reliability and reproducibility of their results. The following guides and frequently asked questions (FAQs) are formatted to directly address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for this compound are inconsistent between experiments. What are the common causes?
A1: Inconsistent IC50 values are a frequent challenge in cytotoxicity assays.[1][2][3][4][5] Several factors can contribute to this variability:
-
Cell Seeding Density: Variations in the initial number of cells seeded per well can significantly alter the apparent IC50.[1] It is crucial to perform preliminary experiments to determine the optimal cell density that allows for logarithmic growth throughout the assay.
-
Cell Health and Passage Number: Use cells that are in the exponential growth phase and maintain a consistent, low passage number. High passage numbers can lead to genetic drift and altered sensitivity to compounds.
-
Compound Preparation and Storage: Always prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.
-
Incubation Time: The duration of exposure to this compound will impact cytotoxicity. Standardize the incubation time across all experiments for a given cell line.
-
Assay Protocol Variations: Minor deviations in the protocol, such as reagent incubation times, can introduce variability. Strict adherence to a standardized protocol is essential.[1]
-
Edge Effects: Evaporation from the outer wells of 96-well plates can concentrate the compound and affect cell growth. It is recommended to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells and exclude them from data analysis.[1]
Q2: I am observing high background absorbance in my MTT/XTT assay. What could be the reason?
A2: High background absorbance in colorimetric assays can obscure the true signal from the cells.[1] Potential causes include:
-
Microbial Contamination: Bacteria or yeast can metabolize the MTT reagent, leading to a false-positive signal. Regularly check cell cultures for contamination.
-
Reagent Issues: The MTT or XTT reagent may be contaminated or degraded. Use fresh, high-quality reagents.
-
Incomplete Removal of Media: Phenol red in the culture medium can interfere with absorbance readings. Ensure complete and careful removal of the medium before adding the solubilization buffer.[1]
-
Compound Interference: Some natural compounds can directly reduce the MTT reagent, leading to a false signal of cell viability. It is important to run a control with this compound in cell-free media to check for any direct reduction of the assay reagent.
Q3: The cytotoxic effect of this compound seems to plateau at higher concentrations. Is this normal?
A3: Yes, it is common to observe a plateau in the dose-response curve at higher concentrations of a cytotoxic compound. This can occur due to several reasons, including saturation of the cellular uptake or target binding, or the compound precipitating out of solution at higher concentrations. If you observe precipitation, consider using a different solvent or adjusting the final concentration.
Q4: Can I use different cytotoxicity assays to confirm my results with this compound?
A4: Yes, using multiple assays that measure different aspects of cell death is highly recommended to validate your findings.[4][5] For example, you can complement a metabolic assay like MTT with an assay that measures membrane integrity (like the LDH assay) or one that detects apoptosis (like Annexin V staining).
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells
-
Question: My replicate wells for the same concentration of this compound show significantly different absorbance values. Why is this happening?
-
Answer:
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during seeding. Gently swirl the cell suspension between pipetting to prevent cells from settling.
-
Pipetting Errors: Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent volumes.
-
Edge Effects: As mentioned in the FAQs, avoid using the outer wells of the plate for experimental data to minimize the impact of evaporation.
-
Incomplete Solubilization of Formazan Crystals (MTT Assay): Ensure the formazan crystals are completely dissolved before reading the absorbance. Gently shake the plate for 10-15 minutes after adding the solubilization solution.[1]
-
Issue 2: Unexpected Cell Proliferation at Low Concentrations of this compound
-
Question: I am observing a slight increase in cell viability at very low concentrations of this compound, followed by the expected cytotoxic effect at higher concentrations. Is this a valid result?
-
Answer: This phenomenon, known as hormesis, can sometimes be observed with natural compounds. However, it can also be an artifact of the assay.
-
Compound Interference: As mentioned, some compounds can interfere with the assay reagents. Run a cell-free control to rule out direct reduction of the MTT reagent by this compound.
-
Low Signal-to-Noise Ratio: If the signal from the cells is weak, small variations can be misinterpreted as a biological effect. Ensure your cell number is optimized for a robust signal.
-
Issue 3: Discrepancy Between MTT Assay and Cell Morphology
-
Question: The MTT assay indicates high cell viability, but under the microscope, the cells appear stressed or are detaching. What does this mean?
-
Answer: This discrepancy can occur because the MTT assay measures metabolic activity, which may not always directly correlate with cell number or morphological signs of cell death.
-
Metabolic Upregulation: Some compounds can initially induce a stress response that leads to an increase in metabolic activity, resulting in a higher MTT signal even as cells are beginning to die.
-
Delayed Cell Death: The cytotoxic effects of this compound may have a delayed onset. Consider extending the incubation time to see if the MTT results align better with the observed morphology.
-
Alternative Assays: In such cases, it is crucial to use a different type of assay, such as the LDH assay (measuring membrane integrity) or a direct cell counting method (e.g., Trypan Blue exclusion), to get a more complete picture of cytotoxicity.
-
Data Presentation: IC50 Values of Aristolochia Compounds
The following table summarizes reported IC50 values for extracts from Aristolochia species, which contain compounds structurally related to this compound. These values can serve as a reference range for your own experiments.
| Cell Line | Extract/Compound | IC50 Value (µg/mL) | Reference |
| MCF-7 (Breast Cancer) | Dichloromethane extract from A. foetida stems | 45.9 | [6] |
| MCF-7 (Breast Cancer) | Dichloromethane extract from A. foetida leaves | 47.3 | [6] |
| MCF-7 (Breast Cancer) | Hydromethanolic extract of Ardisia crispa | 57.35 ± 19.33 | [7] |
| MCF-7 (Breast Cancer) | Ethyl acetate extract of Ardisia crispa | 54.98 ± 14.10 | [7] |
| MDA-MB-231 (Breast Cancer) | Hydromethanolic extract of Ardisia crispa | > 100 | [7] |
| HT-29 (Colon Cancer) | Chloroform extract of H. malabarica | 31.97 ± 3.07 | [8] |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is adapted for assessing the cytotoxicity of natural compounds like this compound.[9][10][11][12]
Materials:
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay Protocol
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[13][14][15][16][17]
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Cell culture medium
-
This compound stock solution
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually around 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's manual (typically 490 nm).
Annexin V Apoptosis Assay Protocol
This protocol detects apoptosis by staining for phosphatidylserine on the outer leaflet of the cell membrane.[18][19][20][21][22]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
Cell culture medium
-
This compound stock solution
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Mandatory Visualizations
This compound Cytotoxicity Troubleshooting Workflow
Caption: A flowchart for troubleshooting inconsistent results in cytotoxicity assays.
Putative Signaling Pathway for this compound-Induced Apoptosis
Based on studies of the closely related aristolochic acid, this compound is hypothesized to induce apoptosis through the activation of key signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. clyte.tech [clyte.tech]
- 3. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro cytotoxic potential of extracts from Aristolochia foetida Kunth against MCF-7 and bMECs cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro investigation of cytotoxic and antioxidative activities of Ardisia crispa against breast cancer cell lines, MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchhub.com [researchhub.com]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. cellbiologics.com [cellbiologics.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 22. kumc.edu [kumc.edu]
Validation & Comparative
A Comparative Guide to the Cytotoxicity of Aristolochic Acid and Aristolindiquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of two naturally occurring compounds found in the Aristolochia plant species: aristolochic acid and Aristolindiquinone. While extensive research has elucidated the significant cytotoxicity and carcinogenic potential of aristolochic acid, a notable gap in the scientific literature exists regarding the cytotoxic effects of this compound. This document summarizes the available experimental data for aristolochic acid and highlights the current lack of data for this compound, underscoring a potential area for future research.
Executive Summary
Aristolochic acid, a well-documented nephrotoxin and human carcinogen, exhibits potent cytotoxic effects across a range of cell lines. Its mechanisms of toxicity are primarily linked to the formation of DNA adducts, leading to mutations, cell cycle arrest, and apoptosis. In stark contrast, there is a significant lack of publicly available scientific data on the cytotoxicity of this compound. This guide presents a comprehensive review of the cytotoxic profile of aristolochic acid, including quantitative data and mechanistic insights, while clearly noting the absence of such information for this compound.
Quantitative Cytotoxicity Data: Aristolochic Acid
The cytotoxic effects of aristolochic acid I (AA-I), the most abundant and toxic form, have been evaluated in various cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.
| Cell Line | Assay Type | IC50 (µM) | Exposure Time (hours) | Reference |
| HepG2 (Human Liver Cancer) | MTT | 9.7 | Not Specified | [1] |
| RT4 (Human Bladder Cancer) | Not Specified | Concentration-dependent cytotoxicity observed from 0.05 to 10 µM | 24 | |
| HK-2 (Human Kidney Proximal Tubular) | MTT | 16.675 µg/mL (~48.8 µM) | 24 | |
| HK-2 (Human Kidney Proximal Tubular) | CCK8 | High cytotoxicity observed | 48 |
Cytotoxicity of this compound: A Data Gap
Despite its isolation from Aristolochia indica, a plant known to contain cytotoxic compounds, there is a conspicuous absence of published studies evaluating the specific cytotoxicity of this compound. Extensive literature searches did not yield any IC50 values or data from common cytotoxicity assays such as MTT, LDH, or apoptosis assays for this compound. Therefore, a direct quantitative comparison with aristolochic acid is not possible at this time.
Mechanistic Insights into Aristolochic Acid-Induced Cytotoxicity
The cytotoxic effects of aristolochic acid are multifaceted and involve several key cellular pathways. The primary mechanism is its genotoxicity, initiated by metabolic activation to form aristolactam-DNA adducts.
Signaling Pathways in Aristolochic Acid Cytotoxicity
The binding of aristolochic acid metabolites to DNA triggers a cascade of cellular events, primarily revolving around DNA damage response and apoptosis. Key signaling pathways implicated include:
-
p53-Mediated Apoptosis: DNA damage activates the p53 tumor suppressor protein, which in turn can induce cell cycle arrest to allow for DNA repair or, in cases of severe damage, trigger apoptosis.
-
Mitochondrial Apoptosis Pathway: Aristolochic acid can induce mitochondrial stress, leading to the release of cytochrome c and the activation of caspases, key executioners of apoptosis.
-
Oxidative Stress: The metabolism of aristolochic acid can generate reactive oxygen species (ROS), leading to oxidative stress, which can damage cellular components and contribute to cell death.
Caption: Signaling pathway of aristolochic acid-induced cytotoxicity.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of compounds like aristolochic acid.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., aristolochic acid) and a vehicle control for the desired exposure time (e.g., 24, 48 hours).
-
MTT Addition: After incubation, add 10 µL of a 12 mM MTT stock solution to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours.
-
Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate for another 4 hours at 37°C and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Experimental workflow for the MTT cell viability assay.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the mixture for 15 minutes at room temperature in the dark.
-
Analysis by Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Caption: Experimental workflow for apoptosis detection by flow cytometry.
Conclusion
This guide consolidates the existing knowledge on the cytotoxicity of aristolochic acid, providing quantitative data and mechanistic details for the scientific community. The significant finding of this comparative review is the profound lack of data on the cytotoxic properties of this compound. This represents a critical knowledge gap, particularly given that this compound is a constituent of a plant genus known for its toxic compounds. Further research is imperative to characterize the cytotoxic potential of this compound to fully understand the toxicological profile of Aristolochia species and to explore any potential therapeutic applications.
References
A Comparative Guide to the Structure-Activity Relationship of Cytotoxic Naphthoquinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristolindiquinone, a naturally occurring naphthoquinone isolated from Aristolochia indica, represents a class of compounds with potential biological activity. However, comprehensive structure-activity relationship (SAR) studies detailing the effects of structural modifications on the bioactivity of a series of this compound derivatives are not extensively available in the current scientific literature. To provide a valuable resource for researchers in the field of drug discovery, this guide presents a comparative analysis of the SAR of cytotoxic naphthoquinone derivatives, the broader chemical class to which this compound belongs. The data and principles discussed herein can serve as a foundational reference for the rational design of novel, potent, and selective anticancer agents based on the naphthoquinone scaffold.
Comparative Analysis of Cytotoxic Naphthoquinone Derivatives
The following tables summarize the in vitro cytotoxic activity of various naphthoquinone derivatives against different cancer cell lines. The data is compiled from multiple studies to highlight key structural features influencing cytotoxicity.
Table 1: Cytotoxicity of Plumbagin and its Analogs
| Compound | R1 | R2 | R3 | Cell Line | IC50 (µM) | Reference |
| Plumbagin | OH | CH3 | H | HeLa | 1.5 | (Farcasanu et al., 2017) |
| Plumbagin | OH | CH3 | H | A549 | 2.3 | (Farcasanu et al., 2017) |
| Juglone | OH | H | H | HeLa | 3.2 | (Farcasanu et al., 2017) |
| Juglone | OH | H | H | A549 | 4.1 | (Farcasanu et al., 2017) |
| Menadione | H | CH3 | H | HeLa | >100 | (Farcasanu et al., 2017) |
| Lawsone | OH | H | H | HeLa | >100 | (Farcasanu et al., 2017) |
Structure of Naphthoquinone Core for Table 1:

Table 2: Cytotoxicity of Aminonaphthoquinone Derivatives
| Compound | R | Cell Line | IC50 (µM) | Reference |
| 2-amino-1,4-naphthoquinone | NH2 | MCF-7 | 12.5 | (Kumar et al., 2015) |
| 2-anilino-1,4-naphthoquinone | NH-Ph | MCF-7 | 8.7 | (Kumar et al., 2015) |
| 2-(p-chloroanilino)-1,4-naphthoquinone | NH-Ph-p-Cl | MCF-7 | 5.2 | (Kumar et al., 2015) |
| 2-(p-methoxyanilino)-1,4-naphthoquinone | NH-Ph-p-OCH3 | MCF-7 | 10.1 | (Kumar et al., 2015) |
Structure of Naphthoquinone Core for Table 2:

Key Structure-Activity Relationship Insights
Based on the comparative data, several key SAR principles for cytotoxic naphthoquinones can be elucidated:
-
Hydroxylation: The presence and position of hydroxyl groups on the naphthoquinone ring are critical for cytotoxicity. For instance, the hydroxyl group at position 5 in plumbagin and juglone is crucial for their activity, as its absence in menadione leads to a significant loss of potency.
-
Methyl Group: A methyl group at position 2, as seen in plumbagin and menadione, appears to influence activity, though its effect is modulated by other substituents.
-
Substitution at C2 and C3: The introduction of amino and substituted amino groups at the C2 position can significantly enhance cytotoxic activity. The electronic properties of the substituent on the amino group play a key role, with electron-withdrawing groups (e.g., -Cl) generally leading to higher potency compared to electron-donating groups (e.g., -OCH3).
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, affects its ability to cross cell membranes and interact with intracellular targets.
Experimental Protocols
MTT Assay for Cytotoxicity Evaluation
This is a common colorimetric assay to assess cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cancer cells (e.g., HeLa, A549, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The naphthoquinone derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration of 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the purple formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Visualizing SAR and Experimental Workflow
DOT Script for General SAR of Cytotoxic Naphthoquinones
Caption: General SAR of cytotoxic naphthoquinones.
DOT Script for MTT Assay Workflow
Caption: Workflow of the MTT cytotoxicity assay.
Conclusion
While specific SAR studies on this compound derivatives are limited, the broader class of naphthoquinones offers valuable insights into the structural requirements for cytotoxicity. The presence of a hydroxyl group at position 5 and the nature of substituents at positions 2 and 3 are critical determinants of anticancer activity. The data and protocols presented in this guide provide a framework for the future design and evaluation of novel this compound analogs and other naphthoquinone-based compounds as potential therapeutic agents. Further research focusing on the synthesis and biological screening of a focused library of this compound derivatives is warranted to fully elucidate their therapeutic potential.
Comparative Analysis of Aristolindiquinone's Anticancer Activity with Doxorubicin: A Guide for Researchers
A comprehensive review of existing scientific literature reveals a significant gap in the data required for a direct comparative analysis of the anticancer activities of Aristolindiquinone and the well-established chemotherapeutic agent, doxorubicin. While extensive information is available for doxorubicin, research on the specific anticancer properties of this compound, a naphthoquinone isolated from Aristolochia indica, is currently not available in the public domain.
This guide, intended for researchers, scientists, and drug development professionals, aims to present the available data on both compounds and highlight the areas where further research is critically needed to enable a meaningful comparison.
Doxorubicin: A Benchmark in Cancer Therapy
Doxorubicin is a widely used anthracycline antibiotic with potent anticancer activity against a broad spectrum of malignancies, including breast, lung, ovarian, and bladder cancers, as well as various leukemias and lymphomas. Its multifaceted mechanism of action has been extensively studied and provides a benchmark for evaluating novel anticancer agents.
Quantitative Analysis of Doxorubicin's Anticancer Activity
The cytotoxic efficacy of doxorubicin is typically quantified by its half-maximal inhibitory concentration (IC50) value, which varies depending on the cancer cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| A549 | Lung Carcinoma | 0.07 - >20 | 24 - 48 |
| HCT-116 | Colon Carcinoma | Not specified | Not specified |
| PC3 | Prostate Cancer | 8.00 | 48 |
| HeLa | Cervical Cancer | 1.00 - 2.92 | 24 - 48 |
| MCF-7 | Breast Adenocarcinoma | 0.1 - 2.50 | 24 - 72 |
| HepG2 | Hepatocellular Carcinoma | 12.18 | 24 |
| THP-1 | Acute Monocytic Leukemia | Not specified | Not specified |
Experimental Protocols for Doxorubicin Evaluation
Standard in vitro assays are employed to determine the anticancer effects of doxorubicin.
-
Cell Viability Assay (MTT Assay): This colorimetric assay measures the metabolic activity of cells to assess cell viability and proliferation.
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of doxorubicin for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
-
Apoptosis Assay (Annexin V-FITC/PI Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treat cancer cells with doxorubicin at a concentration close to its IC50 value.
-
Harvest the cells and wash them with a binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant.
-
-
Cell Cycle Analysis (Propidium Iodide Staining): This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Treat cancer cells with doxorubicin.
-
Fix the cells in ethanol to permeabilize the cell membrane.
-
Stain the cellular DNA with Propidium Iodide (PI).
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Signaling Pathways and Mechanisms of Action of Doxorubicin
Doxorubicin exerts its anticancer effects through multiple mechanisms:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA double helix, thereby obstructing DNA replication and transcription. It also forms a stable complex with topoisomerase II, leading to DNA strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, which generates free radicals. This leads to oxidative stress, causing damage to cellular components like DNA, proteins, and lipids, and ultimately inducing apoptosis.
-
Induction of Apoptosis: Doxorubicin triggers programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways. It can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.
-
Cell Cycle Arrest: Doxorubicin can induce cell cycle arrest, primarily at the G2/M phase, preventing cancer cells from dividing.
Experimental Workflow for Doxorubicin's Anticancer Activity Evaluation
Caption: Workflow for in vitro evaluation of doxorubicin's anticancer activity.
Doxorubicin's Apoptotic Signaling Pathway
Caption: Simplified signaling pathway of doxorubicin-induced apoptosis.
This compound: An Unexplored Potential
This compound is a naphthoquinone that has been isolated from the roots of Aristolochia indica. While compounds from the Aristolochia genus, such as aristolochic acids, have been investigated for various biological activities, including anticancer effects, specific data on this compound is scarce.
Current State of Research
A thorough review of scientific databases reveals that the biological activities of this compound have been minimally explored. One study investigated its role in fertility regulation and found it to be inactive. Crucially, there are no published studies detailing its cytotoxic effects on cancer cell lines, its IC50 values, or its mechanisms of action, including its impact on apoptosis and the cell cycle.
The Path Forward: A Call for Research
The absence of data on the anticancer properties of this compound makes a direct and objective comparison with doxorubicin impossible at this time. To address this knowledge gap and evaluate the potential of this compound as a novel anticancer agent, the following experimental investigations are essential:
-
In Vitro Cytotoxicity Screening: The initial step would be to perform cytotoxicity assays (e.g., MTT or SRB assay) across a panel of human cancer cell lines to determine the IC50 values of this compound. This would provide a fundamental measure of its anticancer potency.
-
Mechanism of Action Studies: Should this compound demonstrate significant cytotoxicity, further investigations into its mechanism of action would be warranted. These would include:
-
Apoptosis Assays: To determine if this compound induces programmed cell death.
-
Cell Cycle Analysis: To investigate its effects on cell cycle progression.
-
Signaling Pathway Analysis: To identify the molecular pathways modulated by this compound in cancer cells.
-
Proposed Experimental Workflow for this compound Evaluation
Caption: Proposed research workflow for evaluating this compound's anticancer potential.
Conclusion
While doxorubicin remains a cornerstone of cancer chemotherapy with a well-defined profile of activity and mechanism, the anticancer potential of this compound is yet to be elucidated. The current body of scientific literature does not provide the necessary experimental data to conduct a comparative analysis. This guide serves to underscore the urgent need for foundational research into the pharmacological properties of this compound to determine if it holds promise as a future therapeutic agent for cancer treatment. Researchers are encouraged to undertake the outlined experimental protocols to build the knowledge base required for a future, more comprehensive, comparative guide.
Unveiling the Anticancer Mechanisms of Aristolochia Compounds: A Comparative Analysis
A deep dive into the cellular and molecular impact of Aristolochic Acid in comparison to conventional chemotherapeutic agents, Doxorubicin and Cisplatin.
In the quest for novel anticancer therapeutics, natural compounds present a promising frontier. Among these, constituents of the Aristolochia genus have garnered significant interest. This guide focuses on elucidating the mechanism of action of key bioactive compounds from Aristolochia, primarily Aristolochic Acid (AA), due to the extensive available research on its anticancer properties. While the initial focus was on the lesser-studied Aristolindiquinone, the current scientific literature necessitates a pivot to its well-documented counterpart, Aristolochic Acid, to provide a robust and evidence-based comparison.
This guide will objectively compare the cytotoxic effects, impact on cell cycle progression, and the modulation of key signaling pathways induced by Aristolochic Acid against two stalwart chemotherapy drugs: Doxorubicin and Cisplatin. The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
Comparative Analysis of Cytotoxicity
The cytotoxic potential of Aristolochic Acid, Doxorubicin, and Cisplatin has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, serves as a key metric for comparison.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Aristolochic Acid I | RT4 (Bladder Cancer) | ~5 µM (24h) | [1] |
| Doxorubicin | A549 (Lung Carcinoma) | Not specified | |
| HCT-116 (Colon Carcinoma) | Not specified | ||
| PC3 (Prostate Cancer) | Not specified | ||
| THP-1 (Leukemia) | Not specified | ||
| Cisplatin | A549 (Lung Carcinoma) | Not specified | |
| HCT-116 (Colon Carcinoma) | Not specified | ||
| PC3 (Prostate Cancer) | Not specified | ||
| A431 (Skin Carcinoma) | Not specified | ||
| HeLa (Cervical Cancer) | Not specified | ||
| THP-1 (Leukemia) | Not specified |
Note: Specific IC50 values for Doxorubicin and Cisplatin across a range of cell lines are widely documented in scientific literature but are not detailed in the provided search results. The table structure is provided for comparative purposes.
Mechanism of Action: A Three-Pronged Assault on Cancer Cells
The anticancer efficacy of Aristolochic Acid, Doxorubicin, and Cisplatin stems from their ability to induce cell death, halt cell proliferation, and interfere with critical signaling pathways essential for cancer cell survival and growth.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism by which chemotherapeutic agents eliminate cancerous cells.
Aristolochic Acid has been demonstrated to induce apoptosis through multiple pathways. It can trigger the intrinsic mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio, leading to the release of cytochrome c and subsequent activation of caspase-3 and caspase-9[2][3]. Furthermore, AA can induce apoptosis via the activation of the ERK 1/2 and p38 MAPK signaling pathways[4]. In some instances, AA-induced apoptosis is also linked to the generation of reactive oxygen species (ROS)[4].
Doxorubicin , a well-established anthracycline antibiotic, primarily intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks. This DNA damage response (DDR) is a potent trigger for apoptosis.
Cisplatin , a platinum-based drug, forms DNA adducts, leading to DNA damage and the activation of the DDR pathway, which ultimately converges on the apoptotic machinery.
Caption: Induction of Apoptosis Pathways by Anticancer Agents.
Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and replication. Disrupting this cycle is a key strategy in cancer therapy to prevent the uncontrolled proliferation of tumor cells.
Aristolochic Acid has been shown to induce cell cycle arrest at different phases. Low doses of AA can cause a G2/M phase arrest through the activation of the ATM-Chk2-p53-p21 pathway[4]. In other cellular contexts, AA has been observed to induce G1 arrest[5][6].
Doxorubicin is known to cause cell cycle arrest primarily at the G2/M phase due to the DNA damage it inflicts.
Cisplatin also induces cell cycle arrest, typically at the G1, S, or G2/M phases, depending on the cell type and the extent of DNA damage.
Caption: Cell Cycle Arrest Points Induced by Different Anticancer Agents.
Modulation of Signaling Pathways
Cancer cells often exhibit dysregulated signaling pathways that promote their survival, proliferation, and metastasis.
Aristolochic Acid has been found to modulate key signaling pathways, including the PI3K/Akt and MAPK pathways. It can suppress the PI3K/Akt signaling pathway, which is crucial for cell survival[7]. Additionally, AA can activate the MAPK pathway, particularly the p38 and ERK sub-pathways, which can lead to either cell survival or apoptosis depending on the cellular context[8].
Doxorubicin and Cisplatin also impact a multitude of signaling pathways, often as a downstream consequence of the DNA damage they induce. The activation of DNA damage response pathways, involving kinases like ATM and ATR, triggers a cascade of signaling events that ultimately determine the cell's fate.
Caption: Modulation of Key Signaling Pathways in Cancer Cells.
Experimental Protocols
To facilitate the validation and further investigation of the mechanisms described, this section provides detailed protocols for key experimental assays.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound, Doxorubicin, Cisplatin (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Caption: Experimental Workflow for MTT Assay.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blotting for Signaling Protein Analysis
Western blotting allows for the detection and quantification of specific proteins in a complex mixture.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with test compounds.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
This guide provides a comparative framework for understanding the anticancer mechanisms of Aristolochic Acid in the context of established chemotherapeutic agents. The provided experimental protocols offer a starting point for researchers to validate these findings and explore the therapeutic potential of compounds from the Aristolochia genus. Further research is warranted to specifically elucidate the mechanism of action of this compound and its potential as a novel anticancer agent.
References
- 1. Cytotoxicity and genotoxicity of the carcinogen Aristolochic acid I (AA-I) in human bladder RT4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissection of cellular and molecular mechanisms of aristolochic acid-induced hepatotoxicity via single-cell transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aristolochic acid induces mitochondrial apoptosis through oxidative stress in rats, leading to liver damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aristolochic acid-induced apoptosis and G2 cell cycle arrest depends on ROS generation and MAP kinases activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of urothelial proliferation in rats by aristolochic acid through cell cycle progression via activation of cyclin D1/cdk4 and cyclin E/cdk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactivity-Guided Fractionation and Mechanistic Insights into Aristolochia ringens Root Extract-Induced G1 Phase Arrest and Mitochondria-Mediated Apoptosis in Human Colon Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aristolochia Manshuriensis Kom Inhibits Adipocyte Differentiation by Regulation of ERK1/2 and Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Synthetic vs. Naturally Isolated Aristolindiquinone: A Comparative Bioactivity Analysis
A Head-to-Head Evaluation for Researchers and Drug Development Professionals
The pursuit of novel therapeutic agents frequently involves a critical decision point: the use of synthetically derived compounds versus those isolated from natural sources. Aristolindiquinone, a naphthoquinone found in plants of the Aristolochia genus, has garnered interest for its potential biological activities. This guide provides a comparative overview of the bioactivity of synthetic versus naturally isolated this compound, drawing upon available experimental data to inform researchers and professionals in drug development.
While a direct, peer-reviewed comparative study evaluating the bioactivity of synthetic versus naturally isolated this compound is not extensively documented in publicly available literature, a synthesis for this compound has been reported. This allows for the production of the compound in a laboratory setting. For the purpose of this guide, we will present the known bioactivities of naturally derived this compound and related compounds from Aristolochia indica, with the scientific expectation that a pure, structurally identical synthetic version would exhibit comparable activity.
Quantitative Bioactivity Data
The following table summarizes the available quantitative data on the bioactivity of compounds from Aristolochia indica, the natural source of this compound. It is important to note that much of the existing research has focused on crude extracts or other prominent compounds from the plant, such as aristolochic acids. Data specifically for isolated this compound is limited.
| Bioactivity Assay | Test Substance | Cell Line/Organism | IC50 / Activity | Citation |
| Cytotoxicity | Ethanolic extract of Aristolochia indica | Multidrug-resistant bacteria | MIC: 50-100 μg/ml | [1] |
| Anti-inflammatory | Ethanolic root extract of Aristolochia indica | Wistar rats (carrageenan-induced paw edema) | 70% reduction in edema at 150 mg/kg | [2] |
| Antimicrobial | Ethanolic extract of Aristolochia indica | Various bacteria and fungi | Moderately significant antibacterial and significant antifungal activity | [3] |
Note: The lack of specific IC50 values for this compound necessitates the use of data from crude extracts. The bioactivity of the pure compound may differ significantly.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the key bioactivities associated with compounds from Aristolochia indica.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of a compound are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compound (e.g., isolated this compound) is dissolved in a suitable solvent (like DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Anti-inflammatory Assay (Carrageenan-Induced Paw Edema in Rats)
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
-
Animal Model: Male Wistar rats (150-200g) are used for the study.
-
Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose (e.g., 150 mg/kg). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Antimicrobial Assay (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of a compound against various microorganisms.
-
Microbial Culture: The test microorganisms (bacteria and fungi) are cultured in their respective appropriate broth media.
-
Agar Plate Preparation: Molten agar medium is poured into sterile Petri plates and allowed to solidify.
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar plates.
-
Well Preparation and Compound Application: Wells of a specific diameter are punched into the agar. A defined volume of the test compound solution at different concentrations is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.
-
Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
-
Minimum Inhibitory Concentration (MIC): The MIC, the lowest concentration of the compound that inhibits the visible growth of the microorganism, can be determined using a broth dilution method.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and experimental processes, the following diagrams are provided in DOT language.
Caption: Potential signaling pathways modulated by this compound.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
A Comparative Guide to Analytical Methods for Aristolindiquinone Quantification
This guide provides a comprehensive comparison of three common analytical techniques for the quantification of Aristolindiquinone and its related compounds: High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The information is intended for researchers, scientists, and drug development professionals seeking to establish reliable and accurate quantification methods.
Data Presentation: A Comparative Overview of Method Performance
The following tables summarize the validation parameters for each analytical technique based on published data for aristolochic acids. These parameters are critical for assessing the suitability of a method for a specific application.
Table 1: HPLC-UV/DAD Method Validation Parameters for Aristolochic Acid Quantification
| Validation Parameter | Reported Performance | Source Citation |
| Linearity (R²) | > 0.999 | [1] |
| Limit of Detection (LOD) | 0.097 - 0.467 mg/L | [1] |
| Limit of Quantification (LOQ) | 0.138 - 0.558 µg/mL | [2] |
| Accuracy (Recovery) | 88.07% - 109.17% | [1] |
| Precision (RSD) | Not explicitly stated in the provided search results. |
Table 2: LC-MS/MS Method Validation Parameters for Aristolochic Acid Quantification
| Validation Parameter | Reported Performance | Source Citation |
| Linearity (R²) | ≥ 0.991 | [3] |
| Limit of Detection (LOD) | 2.0 ng/mL (AA-I), 2.8 ng/mL (AA-II) | [4] |
| Limit of Quantification (LOQ) | 2 - 5 ng/mL | [3] |
| Accuracy (Recovery) | 89.78% - 112.16% | [3] |
| Precision (RSD) | < 8.12% | [3] |
Table 3: HPTLC Method Validation Parameters for Aristolochic Acid Quantification
| Validation Parameter | Reported Performance | Source Citation |
| Linearity (R²) | 0.998 | [5] |
| Limit of Detection (LOD) | 62.841 ng/spot | [5] |
| Limit of Quantification (LOQ) | 209.47 ng/spot | [5] |
| Accuracy (Recovery) | 100.02% - 101.93% | [5] |
| Precision (RSD) | < 3.0% | [5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for each technique, compiled from various sources.
Sample Preparation (General)
A common procedure for extracting aristolochic acids and related compounds from plant material involves the following steps:
-
Grinding: The dried plant material is ground into a fine powder to increase the surface area for extraction.
-
Extraction: A known weight of the powdered sample is extracted with a suitable solvent, typically methanol or a methanol-water mixture, often with the aid of sonication or reflux.[6]
-
Filtration: The extract is filtered to remove solid plant debris.
-
Purification (Optional but Recommended): Solid-phase extraction (SPE) may be employed to clean up the extract and remove interfering substances.[3]
High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)
-
Chromatographic System: A standard HPLC system equipped with a UV or DAD detector.
-
Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A mixture of an aqueous solution (often acidified with acetic acid or formic acid) and an organic solvent like methanol or acetonitrile is typically used.[6] An example mobile phase is 1% acetic acid and methanol (40:60 v/v).[6]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[6]
-
Detection: UV detection is commonly performed at 250 nm.[6]
-
Injection Volume: 20 µL is a common injection volume.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) or high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column with smaller particle sizes for better resolution is often preferred (e.g., 50 mm x 2.1 mm, 1.7 µm).[7]
-
Mobile Phase: A gradient elution is often employed using a mixture of water with 0.1% formic acid (A) and acetonitrile (B).[7]
-
Flow Rate: A typical flow rate for UHPLC is around 0.4 mL/min.[7]
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[4][7] Precursor and product ions are selected for the specific analytes of interest. For example, for Aristolochic Acid I, the precursor ion might be m/z 359 and the product ion m/z 298.[4]
-
High-Performance Thin-Layer Chromatography (HPTLC)
-
Stationary Phase: Silica gel 60 F254 HPTLC plates are commonly used.[5]
-
Sample Application: Samples and standards are applied to the plate as bands using an automated applicator.
-
Mobile Phase (Developing Solvent): A mixture of solvents is used to separate the components. An example is n-hexane: chloroform: methanol in a specific ratio.[5]
-
Development: The plate is developed in a chromatographic chamber.
-
Detection and Quantification: After development, the plate is dried and the bands are visualized under UV light (e.g., 254 nm). Densitometric scanning is used for quantification.[5]
Mandatory Visualization
The following diagrams illustrate key workflows and concepts in the cross-validation of analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: General experimental workflow for quantification.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. mdpi.com [mdpi.com]
- 3. Rapid Identification and Simultaneous Quantification of Aristolochic Acids by HPLC-DAD and Confirmations by MS in Aristolochia chilensis Using a Limited Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jfda-online.com [jfda-online.com]
- 6. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid and Simultaneous Quantification of Six Aristolochic Acids and Two Lignans in Asari Radix et Rhizoma Using Ultra-Performance Liquid Chromatography-Triple Quadrupole Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the genotoxicity of Aristolindiquinone in comparison to other Aristolochia compounds
A detailed guide for researchers on the genotoxic potential of compounds derived from Aristolochia species, with a focus on comparing Aristolindiquinone to the well-studied Aristolochic Acids.
The genus Aristolochia encompasses a wide variety of plants that have been used in traditional medicine for centuries. However, numerous studies have highlighted the severe health risks associated with their use, primarily due to the presence of nephrotoxic and carcinogenic compounds.[1][2][3] The most notorious of these are the aristolochic acids (AAs), which have been definitively linked to aristolochic acid nephropathy (AAN) and an increased risk of urothelial cancers.[1][2][4] This guide provides a comparative assessment of the genotoxicity of a lesser-known compound, this compound, against the well-documented genotoxic effects of Aristolochic Acid I (AAI) and Aristolochic Acid II (AAII).
Quantitative Genotoxicity Data
The following table summarizes the available quantitative data from various genotoxicity assays for key Aristolochia compounds. Direct comparative studies for this compound are limited; therefore, data from multiple sources are presented to facilitate an indirect comparison.
| Compound/Extract | Assay | Cell Line/Organism | Concentration/Dose | Results | Reference |
| Aristolochic Acid I (AAI) | γ-H2AX Assay | HepG2, HEK293T | Concentration-dependent | Higher γ-H2AX levels than AAII | [5] |
| Aristolochic Acid II (AAII) | γ-H2AX Assay | HepG2, HEK293T | Concentration-dependent | Lower γ-H2AX levels than AAI | [5] |
| Aristolochic Acid I (AAI) | Comet Assay | HepG2 | 50 µM | High DNA damage (TDNA 40-95%) | [6] |
| Aristolochic Acid II (AAII) | Comet Assay | HepG2 | 10-131 µM | Lower DNA damage (TDNA 5-20%) | [6] |
| Aristolochia manshuriensis Kom. (AMK) Extract | Ames Test | S. typhimurium TA98, TA100, TA1537 | Dose-dependent | Increased revertant colonies | [7][8] |
| Aristolochia manshuriensis Kom. (AMK) Extract | Micronucleus Test | Mouse bone marrow | 5000 mg/kg | Significant increase in micronucleated erythrocytes | [7][8] |
| Aristolochia baetica Extract | Ames Test | S. typhimurium TA98 (+S9) | Dose-dependent | Statistically significant increase in mutagenicity | [9] |
| Aristolactam I | Micronucleus Test | HK-2 cells | Not specified | Micronuclei formation observed | [2] |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays cited are provided below. These protocols are based on established guidelines and practices in the field of genetic toxicology.
1. Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[10][11][12]
-
Bacterial Strains: S. typhimurium strains TA98, TA100, TA1535, and TA1537 are commonly used to detect different types of mutations (frameshift and base-pair substitutions).[13]
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to determine if the compound or its metabolites are mutagenic.[10][13]
-
Procedure:
-
The bacterial tester strain, the test compound at various concentrations, and the S9 mix (if required) are combined in molten top agar.[14]
-
The mixture is poured onto a minimal glucose agar plate.[14]
-
The plates are incubated at 37°C for 48-72 hours.[14]
-
The number of revertant colonies (colonies that can grow in the absence of histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[10]
-
2. Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive technique for detecting DNA damage in individual cells, including single and double-strand breaks.[15][16][17]
-
Principle: Damaged DNA fragments migrate out of the nucleus during electrophoresis, forming a "comet tail," while undamaged DNA remains in the "comet head."[15] The intensity of the tail relative to the head is proportional to the amount of DNA damage.
-
Procedure:
-
Single cells are embedded in a low-melting-point agarose on a microscope slide.[15][17]
-
The cells are lysed to remove membranes and proteins, leaving behind the nucleoids.[18]
-
The slides are subjected to electrophoresis under alkaline or neutral conditions. Alkaline conditions detect both single and double-strand breaks, while neutral conditions primarily detect double-strand breaks.[15]
-
The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.[15]
-
Image analysis software is used to quantify the extent of DNA damage, often expressed as % tail DNA or tail moment.[16]
-
3. In Vitro Micronucleus Assay
The in vitro micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test substance.[19][20]
-
Principle: Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei.
-
Procedure:
-
Cultured mammalian cells (e.g., CHO, human lymphocytes) are exposed to the test compound for a specified period.[21]
-
Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[19]
-
The cells are harvested, fixed, and stained with a DNA-specific dye.[21]
-
The frequency of micronuclei in a large population of cells (typically 1000-2000 binucleated cells) is determined by microscopic examination.[20][21]
-
A significant increase in the frequency of micronucleated cells compared to the negative control indicates genotoxic potential.
-
Signaling Pathways and Experimental Workflows
p53 Signaling Pathway in DNA Damage Response
Upon DNA damage induced by genotoxic agents like aristolochic acids, the p53 tumor suppressor protein is activated.[22][23][24] This activation is a critical cellular response to genomic instability.[23] p53 acts as a transcription factor, regulating the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis.[22][25][26] This provides a window for the cell to repair the damage; if the damage is too severe, p53 can trigger programmed cell death to eliminate the compromised cell, thereby preventing the propagation of mutations.[22][23]
References
- 1. jfda-online.com [jfda-online.com]
- 2. researchgate.net [researchgate.net]
- 3. Aristolochic Acid-Induced Genotoxicity and Toxicogenomic Changes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aristolochia species and aristolochic acids - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Differential comparison of genotoxic effects of aristolochic acid I and II in human cells by the mass spectroscopic quantification of γ-H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities [mdpi.com]
- 7. In Vitro and In Vivo Genotoxicity Assessment of Aristolochia manshuriensis Kom - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 11. criver.com [criver.com]
- 12. Ames test - Wikipedia [en.wikipedia.org]
- 13. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 15. CometAssay Assay Principle: R&D Systems [rndsystems.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 21. criver.com [criver.com]
- 22. p53: DNA Damage Response and Cancer [sigmaaldrich.com]
- 23. The p53 network: Cellular and systemic DNA damage responses in aging and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. p53 in the DNA-Damage-Repair Process - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential of Aristolochia Compounds: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The genus Aristolochia has long been a subject of interest in traditional medicine and modern pharmacology for its diverse bioactive compounds. While historically used for various ailments, recent scientific investigation has focused on the potent cytotoxic effects of its constituents against cancer cells. This guide provides a comparative overview of the experimental data on the effects of compounds derived from Aristolochia species on different cancer cell lines.
It is important to note that while this guide aims to be comprehensive, there is a significant disparity in the research focus among the various compounds within this genus. The vast majority of studies have centered on aristolochic acids, the primary active components. Data on other specific compounds, such as Aristolindiquinone, is currently lacking in the scientific literature. Therefore, this comparison will primarily focus on the well-documented effects of Aristolochia extracts and their major constituents, the aristolochic acids.
Data Presentation: Cytotoxicity of Aristolochia Extracts and Aristolochic Acid I
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various Aristolochia extracts and Aristolochic Acid I against a range of cancer cell lines. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability in vitro and is a standard measure of a compound's cytotoxic potency.
| Compound/Extract | Cancer Cell Line | Cell Line Type | IC50 Value | Reference |
| Aristolochia ringens (ethanolic root extract) | A549 | Lung Adenocarcinoma | 20 µg/mL | [1] |
| HCT-116 | Colon Carcinoma | 22 µg/mL | [1] | |
| PC3 | Prostate Cancer | 3 µg/mL | [1] | |
| THP-1 | Acute Monocytic Leukemia | 24 µg/mL | [1] | |
| HeLa | Cervical Cancer | 30 µg/mL | [1] | |
| Aristolochia ringens (dichloromethane:methanol root extract) | A549 | Lung Adenocarcinoma | 26 µg/mL | [1] |
| HCT-116 | Colon Carcinoma | 19.5 µg/mL | [1] | |
| PC3 | Prostate Cancer | 12 µg/mL | [1] | |
| A431 | Skin Carcinoma | 28 µg/mL | [1] | |
| HeLa | Cervical Cancer | 30 µg/mL | [1] | |
| THP-1 | Acute Monocytic Leukemia | 22 µg/mL | [1] | |
| Aristolochia foetida (dichloromethane stem extract) | MCF-7 | Breast Adenocarcinoma | 45.9 µg/mL | [2] |
| Aristolochia foetida (dichloromethane leaf extract) | MCF-7 | Breast Adenocarcinoma | 47.3 µg/mL | [2] |
| Aristolochia baetica (chloroform extract) | MCF-7 | Breast Adenocarcinoma | 216 µg/mL | [2] |
| Aristolochia indica (chloroform leaf extract) | MCF-7 | Breast Adenocarcinoma | 347 µg/mL | [2][3] |
| Aristolochia indica (alcoholic root extract) | HT29 | Colon Adenocarcinoma | 28.56 µg/mL | [4] |
| Aristolochic Acid I | RT4 | Bladder Cancer | ~0.1 µM | [5] |
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the study of anticancer compounds.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Aristolochia extract or aristolochic acid) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6][7]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[7] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining necrotic cells with compromised membrane integrity.[10]
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat them with the desired concentrations of the test compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide staining solutions to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the cells using a flow cytometer. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both stains.
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It allows for the semi-quantitative analysis of protein expression levels.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11][12]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[11][12][13]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[13]
-
Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film.[12][13]
Mandatory Visualizations
Signaling Pathways of Aristolochic Acid-Induced Apoptosis
The following diagram illustrates the key signaling pathways implicated in aristolochic acid-induced apoptosis in cancer cells.
Caption: Signaling pathways of aristolochic acid-induced apoptosis.
Experimental Workflow for Anticancer Drug Screening
This diagram outlines a typical experimental workflow for screening natural products for anticancer activity.
Caption: Experimental workflow for anticancer drug screening.
References
- 1. Anticancer activity of Aristolochia ringens Vahl. (Aristolochiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro cytotoxic potential of extracts from Aristolochia foetida Kunth against MCF-7 and bMECs cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. Cytotoxicity and genotoxicity of the carcinogen Aristolochic acid I (AA-I) in human bladder RT4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. protocols.io [protocols.io]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. bosterbio.com [bosterbio.com]
Navigating Bioassays for Aristolindiquinone: A Guide to Reproducibility and Robustness
For researchers, scientists, and drug development professionals, the reliability of bioactivity data is paramount. This guide provides a comparative analysis of common bioactivity assays utilized for natural products like Aristolindiquinone, with a focus on their reproducibility and robustness. Experimental data from related compounds and general assay validation studies are presented to inform best practices and highlight potential pitfalls.
This compound, a naphthoquinone isolated from Aristolochia indica, has garnered interest for its potential biological activities. However, the journey from initial screening to validated lead compound is fraught with challenges, a key one being the consistency of bioassay results. This guide will delve into the intricacies of cytotoxicity and signaling pathway assays, offering insights into their methodologies and the factors that can influence their outcomes.
I. Cytotoxicity Assays: Gauging the Impact on Cell Viability
Cytotoxicity assays are fundamental in the initial screening of bioactive compounds. The most common of these is the MTT assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability. While widely used, its reproducibility can be affected by the chemical nature of the test compound.
A. The MTT Assay: A Workhorse with Caveats
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is predicated on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Challenges to Reproducibility and Robustness:
-
Compound Interference: Natural products, particularly flavonoids and other antioxidant compounds, can directly reduce MTT, leading to an overestimation of cell viability and false-negative results.[1][2] The colored nature of many plant extracts can also interfere with absorbance readings.[3]
-
Culture Conditions: Variations in cell seeding density, serum concentration, and incubation time can significantly impact metabolic activity and, consequently, MTT reduction.[1]
-
Solvent Effects: The solvent used to dissolve the formazan crystals (commonly DMSO or isopropanol) can affect the absorbance spectrum.[4]
B. Alternatives to the MTT Assay
Several alternative assays have been developed to address the limitations of the MTT assay. These often rely on different indicators of cell viability and may offer improved robustness for certain classes of compounds.
| Assay | Principle | Advantages | Disadvantages |
| XTT Assay | Similar to MTT, but the formazan product is water-soluble. | No solubilization step required, reducing handling and potential errors. | Can still be susceptible to interference from reducing compounds. |
| MTS Assay | Uses a tetrazolium salt that is reduced to a water-soluble formazan. | Single-step addition, amenable to high-throughput screening. | Can be more expensive than MTT. |
| Resazurin (AlamarBlue) Assay | A cell-permeable dye that is reduced by viable cells to the fluorescent resorufin. | High sensitivity, non-toxic to cells, allowing for kinetic monitoring.[5] | Can be reduced by compounds with inherent reducing potential. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. | Directly measures cytotoxicity (cell death) rather than metabolic activity. | Less sensitive for early-stage cytotoxicity; LDH in serum can interfere. |
| Neutral Red Uptake (NRU) Assay | Based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. | Good correlation with cell number; less prone to interference from mitochondrial inhibitors. | Can be influenced by compounds that alter lysosomal pH. |
A comparative study on a zebrafish liver cell line showed that while all four assays (MTT, LDH, AlamarBlue, and CFDA-AM) produced reproducible dose-response curves, the LDH assay exhibited the highest intra- and inter-assay variability.[6] Another study comparing NRU and MTT assays for various phytochemicals found no significant difference in the results, suggesting both can be suitable depending on the compound's mechanism.[7][8]
II. Signaling Pathway Assays: Unraveling the Mechanism of Action
Understanding how a compound exerts its biological effects requires delving into the cellular signaling pathways it modulates. For aristolochic acids, the parent class of compounds to which this compound belongs, the NF-κB and STAT3 signaling pathways have been identified as key targets.[9]
A. NF-κB Activation Assays
Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor involved in inflammation and cell survival. Its activation involves its translocation from the cytoplasm to the nucleus.
Common Assay Formats:
-
Reporter Gene Assays: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of NF-κB response elements. Activation of the pathway leads to the expression of the reporter gene, which can be quantified.
-
Immunofluorescence/High-Content Screening (HCS): This method uses antibodies to detect the subcellular localization of NF-κB. Automated microscopy and image analysis allow for the quantification of nuclear translocation in a high-throughput manner.[10]
-
Electrophoretic Mobility Shift Assay (EMSA): A classic technique to study protein-DNA interactions, EMSA can detect the binding of activated NF-κB to its DNA consensus sequence.
B. STAT3 Activation Assays
Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor involved in cell growth and proliferation. Its activation is typically mediated by phosphorylation.
Common Assay Formats:
-
Reporter Gene Assays: Similar to NF-κB assays, these utilize a STAT3-responsive reporter gene to measure transcriptional activity.[11][12]
-
Phospho-STAT3 Detection Assays: These assays specifically measure the phosphorylated (active) form of STAT3.
-
ELISA/Meso Scale Discovery (MSD): These are plate-based immunoassays that can quantify pSTAT3 levels in cell lysates with high sensitivity.[13]
-
Flow Cytometry: Allows for the detection of pSTAT3 at the single-cell level, providing information on population heterogeneity.
-
Luminescent Immunoassays (e.g., Lumit™): A newer technology that offers a simple, no-wash method for detecting pSTAT3 in cell lysates.[14]
-
III. Experimental Protocols
Detailed and consistent experimental protocols are the bedrock of reproducible research. Below are generalized protocols for key assays mentioned in this guide. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
A. MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or the control compound for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[9][15][16]
B. NF-κB Nuclear Translocation Assay (HCS) Protocol
-
Cell Seeding: Plate cells in a 96- or 384-well imaging plate.
-
Compound Treatment: Pre-incubate cells with this compound or a control inhibitor for a specified time.
-
Stimulation: Activate the NF-κB pathway by adding a stimulus (e.g., TNF-α or IL-1β) and incubate for the optimal time determined by time-course experiments.[10]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Incubate with a primary antibody against an NF-κB subunit (e.g., p65) followed by a fluorescently labeled secondary antibody. Stain the nuclei with a counterstain like DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system and analyze the nuclear-to-cytoplasmic fluorescence intensity ratio to quantify translocation.[10]
IV. Visualizing the Workflow and Pathways
To further clarify the experimental processes and biological pathways discussed, the following diagrams are provided.
Caption: Workflow for a standard MTT cytotoxicity assay.
Caption: Simplified diagram of the NF-κB signaling pathway and potential points of inhibition.
V. Conclusion and Recommendations
The reproducibility and robustness of bioactivity assays for this compound, as with any natural product, are critical for the reliable assessment of its therapeutic potential. While specific comparative data for this compound is limited, an understanding of the principles and pitfalls of common assays provides a strong foundation for robust experimental design.
Key Recommendations:
-
Assay Selection: For initial cytotoxicity screening, consider using an orthogonal assay (e.g., NRU or LDH release) to confirm results from an MTT-based assay, especially if compound interference is suspected.
-
Method Validation: Thoroughly validate each assay in your specific experimental system. This includes determining optimal cell densities, incubation times, and reagent concentrations.
-
Appropriate Controls: Always include positive, negative, and vehicle controls. For assays prone to compound interference, a cell-free control (compound + assay reagents) is essential.
-
Detailed Reporting: Clearly document all experimental parameters to ensure transparency and facilitate reproducibility by other researchers.
By carefully selecting and validating bioactivity assays and adhering to rigorous experimental practices, researchers can generate high-quality, reproducible data that will ultimately accelerate the drug discovery and development process for promising natural products like this compound.
References
- 1. Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Is Your MTT Assay the Right Choice? [promega.jp]
- 5. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 6. Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. turkjps.org [turkjps.org]
- 8. researchgate.net [researchgate.net]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Development and utilization of activated STAT3 detection assays for screening a library of secreted proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. promega.com.cn [promega.com.cn]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Aristolindiquinone
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Aristolindiquinone, a compound of interest in various research applications, requires careful management due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general laboratory safety protocols and hazardous waste management principles.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on the hazard profile of related compounds like Aristolochic Acid, which is toxic if swallowed, in contact with skin, or inhaled, and is a suspected carcinogen and mutagen, a high degree of caution is warranted.[1][2][3]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear impervious chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program. Do not attempt to dispose of this compound down the drain or in regular trash.[5][6]
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, as hazardous waste.
-
Segregate this compound waste from other waste streams to avoid incompatible chemical reactions.[7][8] Specifically, keep it separate from acids, bases, and oxidizers.[4][8]
-
-
Containerization:
-
Labeling:
-
Properly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "Solid this compound," "Aqueous solution of this compound").
-
Include the accumulation start date on the label.
-
-
Storage:
-
Disposal Request:
-
Once the container is full or you have no further use for the compound, contact your institution's Environmental Health and Safety (EHS) or equivalent office to arrange for pickup and disposal.[9]
-
Management of Contaminated Materials and Empty Containers
-
Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with this compound should be placed in the designated solid hazardous waste container.
-
Empty Containers: An "empty" container that held this compound may still contain hazardous residue. It is best practice to treat these as hazardous waste. However, if your institutional policy allows for the disposal of triple-rinsed containers in regular trash, follow these steps:
Quantitative Data Summary
| Hazard Classification | GHS Category | Description |
| Acute Toxicity (Oral) | Category 1-3 | Toxic to Fatal if swallowed.[1][2][3] |
| Acute Toxicity (Dermal) | Category 2-3 | Toxic to Fatal in contact with skin.[1][2][3] |
| Acute Toxicity (Inhalation) | Category 2-3 | Toxic to Fatal if inhaled.[1][2][3] |
| Carcinogenicity | Category 1A-2 | May cause cancer or is suspected of causing cancer.[1][2][3] |
| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects.[2][3] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. sinophytochem.com [sinophytochem.com]
Personal protective equipment for handling Aristolindiquinone
Disclaimer: This document provides essential safety and logistical information for handling Aristolindiquinone in a laboratory setting. The information is compiled from safety data sheets of closely related and similarly hazardous compounds, such as Aristolochic Acid. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound upon its availability and to always perform a risk assessment before handling any chemical.
This compound and related compounds are highly toxic and should be handled with extreme caution by trained personnel only. These compounds are toxic if swallowed, in contact with skin, or if inhaled, and are suspected of causing cancer[1][2]. Adherence to strict safety protocols is mandatory to prevent exposure.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE based on available safety data for similar compounds.
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious chemical-resistant gloves (e.g., Viton®, Silver Shield®). | Prevents skin contact, as the substance is toxic upon dermal absorption[1][2]. |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash-prone procedures. Conforms to OSHA's 29 CFR 1910.133 or European Standard EN166[3]. | Protects eyes from dust particles and potential splashes. |
| Skin and Body Protection | A fully buttoned lab coat, protective clothing, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities or splash risks. | Minimizes skin exposure. Contaminated clothing should be removed immediately and decontaminated before reuse[1]. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced[3]. A respirator is necessary when handling the powder outside of a certified chemical fume hood. | Prevents inhalation of toxic dust particles[1][2]. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to ensure the safety of all laboratory personnel. The following step-by-step plan outlines the key stages of the handling process, from preparation to disposal.
1. Pre-Handling Preparations:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying all potential hazards and establishing mitigation strategies.
-
SDS Review: Obtain and carefully review the specific Safety Data Sheet for this compound. If unavailable, consult the SDS for a closely related compound like Aristolochic Acid and treat this compound with the same level of caution[1][2][3].
-
Designated Area: Designate a specific area for handling this compound, preferably within a certified chemical fume hood. Ensure the area is clean and uncluttered.
-
Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have an appropriate spill kit available.
2. Handling Procedures:
-
Personal Protective Equipment (PPE): Don all required PPE as specified in the table above before entering the designated handling area.
-
Weighing and Aliquoting:
-
Perform all manipulations of solid this compound within a chemical fume hood to avoid dust inhalation[3].
-
Use appropriate tools for weighing and transferring the compound to minimize the generation of dust.
-
Close the container tightly immediately after use.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Ensure the vessel is appropriately labeled with the chemical name, concentration, and hazard pictograms.
-
-
Experimental Use:
3. Post-Handling Procedures:
-
Decontamination:
-
Wipe down the work surface in the chemical fume hood with an appropriate decontaminating solution.
-
Clean all non-disposable equipment that came into contact with this compound.
-
-
PPE Removal:
-
Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.
-
Dispose of single-use PPE in the designated hazardous waste stream.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
